Product packaging for Amlodipine-d4(Cat. No.:CAS No. 1185246-14-3)

Amlodipine-d4

Cat. No.: B587106
CAS No.: 1185246-14-3
M. Wt: 412.9 g/mol
InChI Key: HTIQEAQVCYTUBX-YQUBHJMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labeled Amlodipine. A dihydropyridine calcium channel blocker;  activity resides mainly in the (-)-isomer.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25ClN2O5 B587106 Amlodipine-d4 CAS No. 1185246-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670072
Record name 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185246-14-3
Record name 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Amlodipine-d4 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Amlodipine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled analog of Amlodipine, a widely prescribed dihydropyridine calcium channel blocker.[1][2] Amlodipine is a cornerstone therapy for hypertension (high blood pressure) and angina (chest pain) due to its ability to relax vascular smooth muscle, leading to vasodilation.[3][4][5] It functions by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[4][6]

While pharmacologically similar to its parent compound, this compound is not intended for human or veterinary use.[6] Its primary and critical role is in analytical and pharmacokinetic research.[7][8] The incorporation of four deuterium atoms on the ethoxy side chain creates a stable, heavier isotopologue of the drug. This mass difference is fundamental to its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][6][9] The use of this compound significantly enhances the accuracy, precision, and reliability of quantifying Amlodipine concentrations in biological matrices, which is essential for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[7][8]

Chemical Structure and Properties

This compound is structurally identical to Amlodipine, with the exception of four hydrogen atoms being replaced by deuterium atoms on the terminal ethyl group of the aminoethoxy side chain. This substitution results in a mass shift that allows it to be distinguished from the unlabeled drug by a mass spectrometer, without significantly altering its chemical and physical behavior during sample extraction and chromatographic separation.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result BiologicalSample Biological Sample (e.g., Plasma, Urine) Contains unknown amount of Amlodipine AddIS Spike with known amount of this compound (Internal Standard) BiologicalSample->AddIS Step 1 Extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) AddIS->Extraction Step 2 LC Liquid Chromatography (LC) Separates Amlodipine and this compound from matrix components Extraction->LC Step 3: Injection MS Mass Spectrometry (MS) Ionization and Detection LC->MS Step 4: Elution Quant Quantification Calculate Peak Area Ratio (Amlodipine / this compound) MS->Quant Step 5: Data Acquisition Concentration Determine Amlodipine Concentration from Calibration Curve Quant->Concentration Step 6: Calculation G cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_ext Ca²⁺ (Extracellular) Channel L-type Calcium Channel Ca_ext->Channel Influx Ca_int Ca²⁺ (Intracellular) Contraction Muscle Contraction Ca_int->Contraction Triggers Channel->Ca_int Amlodipine Amlodipine Block Amlodipine->Block Block->Channel Inhibits Ca²⁺ Influx Relaxation Vasodilation (Relaxation) Block->Relaxation Depolarization Membrane Depolarization Depolarization->Channel Opens

References

An In-depth Technical Guide to the Synthesis and Characterization of Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Amlodipine-d4, a deuterated analogue of the widely prescribed calcium channel blocker, Amlodipine. This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Amlodipine in biological matrices through mass spectrometry-based assays. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and drug development professionals.

Synthesis of this compound

The synthesis of this compound is achieved through a modification of the well-established Hantzsch dihydropyridine synthesis. This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. To introduce the deuterium labels into the Amlodipine structure, a deuterated starting material is incorporated into the synthesis. In this case, 2-(2-aminoethoxy-d4)ethanol is a key precursor.

The logical workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Materials Step1 Hantzsch Dihydropyridine Synthesis Start->Step1 Deuterated Precursor Step2 Purification Step1->Step2 Crude Product End This compound Step2->End Pure Product Characterization_Workflow cluster_characterization Characterization of this compound Purity Purity Assessment HPLC HPLC Purity->HPLC Structure Structural Elucidation NMR NMR (1H, 13C) Structure->NMR Confirmation Identity Confirmation MS Mass Spectrometry Confirmation->MS

Amlodipine-d4: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Amlodipine-d4 is a deuterated form of Amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] This isotopically labeled version serves as an invaluable tool in pharmacokinetic and bioequivalence studies, primarily as an internal standard for the quantification of amlodipine in biological matrices using mass spectrometry techniques.[3][4] The inclusion of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometric analysis without altering its chemical reactivity.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a comprehensive overview for researchers and drug development professionals.

PropertyValueSource(s)
Chemical Name 3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[5]
Alternate Names 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine-d4; (R,S)-Amlodipine-d4; Amlopres-d4[6]
CAS Number 1185246-14-3[5][6]
Molecular Formula C₂₀H₂₁D₄ClN₂O₅[6][7]
Molecular Weight 412.90 g/mol [6][8]
Melting Point 106-108°C[4]
Solubility Chloroform, DMSO (31.25 mg/mL)[4][8][9]
Storage Temperature -20°C Freezer[4]

Synthesis of this compound

The synthesis of Amlodipine and its deuterated analogues is often achieved through the Hantzsch dihydropyridine synthesis.[1][10][11] This multicomponent reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen donor (a source of ammonia).[2] To introduce the deuterium labels into the this compound structure, deuterated starting materials or intermediates are utilized in the synthesis process.[10] For instance, a deuterated form of 2-chloroethanol can be used to prepare the deuterated 2-azidoethanol, a key intermediate which is then incorporated into the final molecule.[10]

Mechanism of Action: Calcium Channel Blockade

Amlodipine, the non-deuterated parent compound, functions as a dihydropyridine calcium channel blocker.[12][13] It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] The signaling pathway is depicted in the diagram below.

Amlodipine Mechanism of Action cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Allows Contraction Muscle Contraction Ca_ion_in->Contraction Leads to Vasodilation Vasodilation Ca_ion_in->Vasodilation      Reduced Amlodipine Amlodipine/Amlodipine-d4 Amlodipine->Ca_channel Blocks

Mechanism of action of Amlodipine.

Experimental Protocols

This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of amlodipine in biological samples, such as human plasma. A common and robust technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification of Amlodipine in Human Plasma using LC-MS/MS

Objective: To accurately determine the concentration of amlodipine in human plasma samples.

Materials and Reagents:

  • Amlodipine and this compound reference standards

  • Human plasma (K3EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (purified)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tertiary butyl ether, ethyl acetate)[4][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of amlodipine and this compound in a suitable solvent like methanol.[4]

    • Prepare working standard solutions for calibration curves and quality control (QC) samples by diluting the stock solutions with a mixture of methanol and water.[8]

  • Sample Preparation:

    • To a known volume of plasma sample (e.g., 200 µL), add the this compound internal standard solution.[5]

    • Perform sample extraction to remove proteins and other interfering substances. This can be achieved through:

      • Solid Phase Extraction (SPE): Condition an SPE cartridge, load the plasma sample, wash with an appropriate solvent, and elute the analytes.[3]

      • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tertiary butyl ether) to the plasma sample, vortex to mix, and centrifuge to separate the layers. The organic layer containing the analytes is then collected.[6]

    • Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Chromatographic separation is typically achieved on a C18 column.[4][6][14] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid).[6][14] Elution can be isocratic or gradient.[6][14]

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Detection is performed using electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM).[3][6] The MRM transitions monitored are specific for amlodipine and this compound. For example:

      • Amlodipine: m/z 409.3 → 237.9[3]

      • This compound: m/z 413.3 → 237.9[3]

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area ratio of amlodipine to this compound against the concentration of the calibration standards.

    • The concentration of amlodipine in the plasma samples is determined from the calibration curve.

The following diagram illustrates the general workflow for this analytical procedure.

Analytical Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is extraction Sample Extraction (SPE or LLE) add_is->extraction reconstitution Evaporate & Reconstitute in Mobile Phase extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Amlodipine Concentration data_analysis->end

Analytical workflow for amlodipine quantification.

References

A Technical Guide to Amlodipine-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a long-acting calcium channel blocker used to treat hypertension and angina.[1][2] Accurate quantification of amlodipine in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Various factors, such as sample loss during preparation and fluctuations in instrument response, can introduce significant variability.[3][4] To counteract these issues, an internal standard (IS) is employed.

This guide details the mechanism and application of Amlodipine-d4, a stable isotope-labeled (SIL) derivative of amlodipine, as an internal standard. Its structural and chemical similarity to the parent drug, amlodipine, makes it an ideal choice for ensuring robust and reliable quantification.[5][6]

The Core Principle: Mechanism of Action of an Internal Standard

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample before any sample processing steps.[3][7] The fundamental principle is that the IS experiences the same procedural variations as the analyte.

The quantification is not based on the absolute response of the analyte but on the ratio of the analyte's response to the internal standard's response.[3][8] This ratio normalization effectively cancels out variations that can occur during:

  • Sample Preparation: Losses during extraction, evaporation, or reconstitution steps affect both the analyte and the IS proportionally.

  • Injection Volume: Minor differences in the volume injected into the LC system are compensated for because the ratio of analyte to IS in that small volume remains constant.

  • Ionization Efficiency (Matrix Effects): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because a SIL internal standard co-elutes and has nearly identical ionization characteristics to the analyte, it experiences the same degree of ion suppression or enhancement, thus correcting for this "matrix effect".[5][9]

This compound serves this role exceptionally well. Being a deuterated analog, it is chemically almost identical to amlodipine but has a different mass-to-charge ratio (m/z) due to the presence of four deuterium atoms. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously while ensuring they behave alike during sample preparation and analysis.[6][10]

Experimental Protocol: Quantification of Amlodipine in Human Plasma

The following is a representative LC-MS/MS protocol for the quantification of amlodipine in human plasma using this compound as the internal standard. This protocol is synthesized from established and validated methods.[6][11][12]

Materials and Reagents
  • Amlodipine reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol

  • Ammonium formate or ammonium acetate

  • Formic acid

  • Human plasma (K3EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of amlodipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a methanol/water mixture to create calibration curve standards.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in methanol/water.[12]

Sample Preparation (Protein Precipitation Method)
  • Pipette 300 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 30 µL of the this compound internal standard spiking solution to each tube and vortex briefly.[12]

  • Add 900 µL of acetonitrile (protein precipitation agent) to each tube.

  • Vortex vigorously for 2 minutes to precipitate plasma proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterTypical Setting
LC Column C18 column (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm)[11][12]
Mobile Phase Acetonitrile and 5 mM Ammonium Formate (or Acetate) with 0.1% Formic Acid in water. A common ratio is 80:20 (v/v).[6]
Flow Rate 0.7 - 0.8 mL/min[6][11]
Run Time 2.5 - 7.0 minutes[11][13]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[6]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Amlodipine: 409.2 → 238.1[6] This compound: 413.2 → 238.1[6]
Source Temp. 300 - 500°C[13][14]
Ion Spray Voltage 5500 V[13][14]

Quantitative Data & Method Validation

A robust bioanalytical method using this compound must be validated according to regulatory guidelines. The tables below summarize typical performance characteristics.

Table 1: Calibration Curve and Sensitivity

Parameter Typical Value Reference
Linearity Range 0.100 - 20.725 ng/mL [6][12]
Correlation Coefficient (r²) > 0.99 [12]

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.3 ng/mL |[6][13] |

Table 2: Precision and Accuracy

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Nominal) Reference
Low QC < 10% < 10% 92 - 108% [6]
Medium QC < 10% < 10% 92 - 108% [6]

| High QC | < 10% | < 10% | 92 - 108% |[6] |

Table 3: Recovery and Matrix Effect

Parameter Amlodipine This compound Reference
Extraction Recovery
Low QC 85.2% 84.5% [6]
Medium QC 87.1% 86.8% [6]
High QC 86.5% 85.9% [6]
Matrix Effect
Low QC 98.9% 99.2% [6]

| High QC | 101.5% | 100.8% |[6] |

The near-identical recovery and matrix effect values for amlodipine and this compound demonstrate the effectiveness of the internal standard in compensating for analytical variability.

Visualizations: Workflows and Principles

The following diagrams illustrate the key processes and concepts involved in using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Protein Precipitation or SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Acquire Peak Areas (Analyte & IS) LCMS->Data Ratio Calculate Peak Area Ratio (Amlodipine / this compound) Data->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Calc Determine Unknown Concentration Curve->Calc

Caption: Experimental workflow for bioanalysis using an internal standard.

Caption: Principle of internal standard correction for sample loss.

G cluster_ms Mass Spectrometer Detection A Intensity origin A->origin B Mass-to-Charge (m/z) origin->B peak1 Amlodipine (Analyte) peak2 This compound (Internal Standard) x1 409.2 x2 413.2

Caption: Conceptual mass spectrum showing distinct m/z peaks.

References

Amlodipine vs. Amlodipine-d4: A Comprehensive Pharmacological and Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the pharmacological properties of Amlodipine and its deuterated analog, Amlodipine-d4. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and bioanalysis. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of both compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Introduction to Amlodipine and the Role of Deuteration

Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] It exerts its therapeutic effects by selectively inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4]

This compound is a stable, deuterium-labeled isotopologue of Amlodipine. In this formulation, four hydrogen atoms on the ethoxyethyl side chain have been replaced with deuterium atoms. This subtle structural modification makes this compound an invaluable tool in bioanalytical chemistry, primarily serving as an internal standard in pharmacokinetic and bioequivalence studies for the precise quantification of Amlodipine in biological matrices using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rationale for using a deuterated analog as an internal standard lies in its near-identical chemical and physical properties to the parent drug, while having a distinct molecular weight. This allows it to co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, yet be distinguished by its mass-to-charge ratio (m/z). This ensures accurate and reproducible quantification by correcting for variations in sample preparation and instrument response.

Comparative Pharmacological Properties

While this compound is predominantly used as a bioanalytical tool, the introduction of deuterium can potentially influence its pharmacological profile through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism for deuterated compounds if the cleavage of a C-H bond is the rate-limiting step in their metabolism.

Mechanism of Action

The mechanism of action for both Amlodipine and this compound is expected to be identical. Both compounds act as peripheral arterial vasodilators by blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[3] This leads to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[4]

The signaling pathway for Amlodipine's vasodilatory effect is illustrated below:

Amlodipine Amlodipine / this compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle Cell) Amlodipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Amlodipine->Vasodilation Ca_Influx Calcium Ion (Ca²⁺) Influx L_type_Ca_Channel->Ca_Influx Mediates Calmodulin Calmodulin Activation Ca_Influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK->Myosin_Phosphorylation Vasoconstriction Vasoconstriction Myosin_Phosphorylation->Vasoconstriction

Amlodipine's Mechanism of Action
Pharmacokinetics

The pharmacokinetic profiles of Amlodipine and this compound are anticipated to be very similar. However, due to the kinetic isotope effect, minor differences in metabolism may exist. Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] The deuteration in this compound could potentially slow this metabolic process, which might lead to a slightly longer half-life and increased exposure. However, for its application as an internal standard, it is generally assumed that these differences do not significantly affect its behavior during the analytical process.

Table 1: Pharmacokinetic Parameters of Amlodipine

ParameterValueReference
Bioavailability60-65%[4]
Time to Peak Plasma Concentration (Tmax)6-12 hours[2]
Protein Binding~93%[2]
Volume of Distribution21 L/kg[4]
Elimination Half-life (t1/2)30-50 hours[2]
MetabolismExtensively hepatic (primarily CYP3A4)[5][6]
Excretion~60% as metabolites in urine, 10% unchanged[7]
Pharmacodynamics

The pharmacodynamic effects of Amlodipine, such as the reduction of blood pressure, are directly related to its plasma concentration.[1] Given the expected similarity in pharmacokinetics, the pharmacodynamic profile of this compound is likely to be comparable to that of Amlodipine. Any minor alterations in metabolism due to the kinetic isotope effect would be expected to result in only subtle changes in the onset and duration of its antihypertensive effects.

Bioanalytical Application of this compound

This compound is a critical tool for the accurate quantification of Amlodipine in biological samples. The following section outlines a typical experimental protocol for the analysis of Amlodipine in human plasma using LC-MS/MS with this compound as an internal standard.

Experimental Protocol: Quantification of Amlodipine in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

3.1.1. Materials and Reagents

  • Amlodipine reference standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3.1.3. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of human plasma, add a known concentration of this compound internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Amlodipine and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

3.1.4. LC-MS/MS Analysis

  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters for Amlodipine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Amlodipine409.2238.1
This compound413.2238.1

Note: The specific m/z transitions may vary slightly depending on the instrument and adduct ion formed.

The workflow for this bioanalytical method is depicted in the following diagram:

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (LC) Evaporation->LC Inject MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Bioanalytical Workflow for Amlodipine

Conclusion

Amlodipine and this compound are pharmacologically very similar, with both acting as potent calcium channel blockers. The primary and critical role of this compound is as an internal standard in bioanalytical methods, enabling the precise and accurate quantification of Amlodipine in complex biological matrices. The kinetic isotope effect resulting from deuteration may lead to minor differences in the metabolic rate of this compound compared to Amlodipine, but for its intended analytical purpose, these differences are generally considered negligible. This guide provides a foundational understanding of the comparative pharmacology and analytical application of these two compounds, which is essential for researchers and professionals in the field of drug development and analysis.

References

Amlodipine-d4 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Amlodipine-d4, a deuterated analog of the widely used calcium channel blocker, amlodipine. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed information on suppliers, purchasing, and its application in experimental settings.

This compound: Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes key quantitative data from various suppliers to facilitate easy comparison for procurement.

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities & Pricing
Santa Cruz Biotechnology This compound1185246-14-3C₂₀H₂₁D₄ClN₂O₅412.90-Contact for pricing
ESS Chem Co. This compound1185246-14-3C₂₀H₂₁D₄ClN₂O₅412.9099.4% by HPLC; 99.9% atom DContact for pricing
This compound Maleate1185246-15-4C₂₄H₂₅D₄ClN₂O₉528.9799.7% by HPLC; 99% atom D10 mg: $285.00, 25 mg: $525.00, 50 mg: $850.00, 100 mg: $1,400.00[1]
Parchem This compound Maleate1185246-15-4---Contact for pricing
A2B Chem This compound1185246-14-3C₂₀H₂₁D₄ClN₂O₅-98%5mg:
955.00(955.00 (955.00(
668.00 discounted)
Cayman Chemical This compound (maleate)1185246-15-4C₂₀H₂₁D₄ClN₂O₅ • C₄H₄O₄529.0≥99% deuterated forms (d₁-d₄)Contact for pricing
Simson Pharma Limited This compound1185246-14-3C₂₀H₂₁D₄ClN₂O₅412.90-Contact for pricing
This compound Maleate1185246-15-4---Contact for pricing
GlpBio This compound1185246-14-3C₂₀H₂₁D₄ClN₂O₅412.9-1 mg: $259.00
LGC Standards This compound1185246-14-3C₂₀H₂₁D₄ClN₂O₅412.9>95% (HPLC)Contact for pricing

Technical Information and Applications

This compound is a stable isotope-labeled version of amlodipine, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. Its primary application is in pharmacokinetic and bioequivalence studies of amlodipine, where it is used to ensure the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis.

Experimental Protocols

The following is a representative experimental protocol for the quantification of amlodipine in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on methodologies described in the scientific literature.[2][3]

3.1. Materials and Reagents

  • Amlodipine reference standard

  • This compound (internal standard)

  • Human plasma (with K3EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ortho-phosphoric acid

  • Water (Milli-Q or equivalent)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

3.2. Stock and Working Solutions Preparation

  • Amlodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve amlodipine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in a suitable solvent to a final concentration (e.g., 100 ng/mL).[2][4]

3.3. Sample Preparation (Solid-Phase Extraction)

  • To 300 µL of plasma sample, add 50 µL of the this compound internal standard working solution.[2]

  • Pre-treat the samples by adding 300 µL of 5% ortho-phosphoric acid solution and vortex.[2]

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated samples onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water, followed by 1 mL of Milli-Q water.[2]

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

  • LC Column: A C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm) is suitable for separation.[2]

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and 5 mM ammonium formate solution (e.g., 80:20, v/v) with an isocratic flow.[2]

  • Flow Rate: A flow rate of 0.8 mL/min is commonly used.[2]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for amlodipine and this compound.

Mandatory Visualizations

Bioanalytical Workflow for Amlodipine Quantification

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (300 µL) is_addition Add this compound Internal Standard (50 µL) plasma->is_addition pretreatment Pre-treat with 5% Ortho-phosphoric Acid is_addition->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elute with Methanol spe->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing amlodipine_moa cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling Cascade amlodipine Amlodipine l_type_channel L-type Ca²⁺ Channel (Cav1.2) amlodipine->l_type_channel Binds and Inhibits ca_influx Ca²⁺ Influx (Decreased) l_type_channel->ca_influx Blocks calmodulin Calmodulin ca_influx->calmodulin Reduced Activation mlck_inactive Myosin Light Chain Kinase (Inactive) mlck_active Myosin Light Chain Kinase (Active) calmodulin->mlck_active myosin_lc Myosin Light Chain myosin_lc_p Phosphorylated Myosin Light Chain mlck_active->myosin_lc_p contraction Muscle Contraction myosin_lc_p->contraction vasodilation Vasodilation contraction->vasodilation Inhibition leads to

References

An In-depth Technical Guide to the Safe Handling and Application of Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling procedures, and experimental applications for Amlodipine-d4, a deuterated analog of the widely used calcium channel blocker, Amlodipine. The information compiled herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Safety Data Sheet (SDS) Summary

This compound is a stable, isotopically labeled form of Amlodipine, primarily utilized as an internal standard in analytical and clinical studies for the quantification of Amlodipine. While the toxicological properties of this compound have not been exhaustively investigated, the safety precautions are based on the data available for its non-deuterated counterpart, Amlodipine.

Physical and Chemical Properties

The physical and chemical characteristics of this compound and its common salt form, this compound maleate, are summarized below. These properties are essential for proper storage, handling, and experimental design.

PropertyThis compoundThis compound MaleateReference(s)
CAS Number 1185246-14-31185246-15-4[1][2]
Molecular Formula C₂₀H₂₁D₄ClN₂O₅C₂₀H₂₁D₄ClN₂O₅ • C₄H₄O₄[1][2]
Molecular Weight 412.9 g/mol 529.0 g/mol [1][3][4]
Appearance White to off-white solidWhite solid[5]
Melting Point 106-108 °C163-174 °C[6][7]
Solubility Chloroform (Slightly), Methanol (Sparingly)DMSO: 30 mg/mL[2][6]
Storage Temperature -20°C-20°C[6][7]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes the GHS hazard statements associated with this compound maleate, which is the more commonly available form with comprehensive safety data.

Hazard ClassGHS Hazard StatementReference(s)
Acute Toxicity, Oral H301: Toxic if swallowed[8]
Acute Toxicity, Dermal H311: Toxic in contact with skin[8]
Acute Toxicity, Inhalation H331: Toxic if inhaled[8]
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage[8]
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child[8]
Skin Corrosion/Irritation H315: Causes skin irritation[8]
Hazardous to the Aquatic Environment, Acute Hazard H400: Very toxic to aquatic life[8]
Hazardous to the Aquatic Environment, Long-term Hazard H411: Toxic to aquatic life with long lasting effects[8]
Handling and First Aid Measures

Proper handling and emergency procedures are critical when working with this compound.

AspectRecommendationReference(s)
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection (safety goggles or face shield), and a suitable respirator.[9]
Engineering Controls Use in a well-ventilated area, preferably in a fume hood.[8]
Safe Handling Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[9]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place at -20°C. Keep away from incompatible materials.[6][7]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[9]
In Case of Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of water and soap. Seek medical attention if irritation persists.[10]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[9]
If Swallowed Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[9]
Fire Fighting Measures Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus.[9]
Spill and Disposal Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area and collect the material. Dispose of contents/container in accordance with local, regional, national, and international regulations.[8][9]

Experimental Protocols: this compound as an Internal Standard

This compound is predominantly used as an internal standard for the accurate quantification of amlodipine in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.[3][9][10][11][12][13]

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.[11][12]

  • Amlodipine Stock Solution (1 mg/mL): Prepare a stock solution of the non-labeled amlodipine standard in methanol at a concentration of 1 mg/mL.[12]

  • Working Standard Solutions: Prepare a series of working standard solutions of amlodipine at various concentrations by serially diluting the amlodipine stock solution with a suitable solvent (e.g., 50:50 methanol:water).[11]

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the this compound stock solution with the same diluent used for the working standards.[11]

Sample Preparation (Solid-Phase Extraction - SPE)
  • Plasma Sample Preparation: To a 100 µL aliquot of human plasma, add 5 µL of the this compound internal standard working solution and vortex.[10]

  • Pre-treatment: Add 500 µL of 0.2% v/v ethanolamine in water to the plasma sample and vortex.[10]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[10][11]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[10]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes from the cartridge with 1 mL of 0.1% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used (e.g., Welch Ultimate XB-C18, 100 mm × 2.1 mm, 3 µm).[3] For enantiomeric separation, a chiral column is required (e.g., Chiralcel OJ RH).[13]

    • Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2 mmol·L⁻¹ ammonium formate, pH 3.0).[3]

    • Flow Rate: A flow rate of 0.6 mL/min is often employed.[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor-to-product ion transitions for amlodipine and this compound are monitored.

Quantification

A calibration curve is constructed by plotting the peak area ratio of amlodipine to this compound against the concentration of the amlodipine standards. The concentration of amlodipine in the unknown plasma samples is then determined from this calibration curve.[3]

Mechanism of Action and Signaling Pathway

Amlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][14] This blockade leads to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway of Amlodipine in Vascular Smooth Muscle

The following diagram illustrates the signaling pathway affected by Amlodipine in vascular smooth muscle cells.

Amlodipine_Signaling_Pathway Depolarization Membrane Depolarization L_type_Ca_Channel L-type Calcium Channel (Voltage-Gated) Depolarization->L_type_Ca_Channel Activates Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Amlodipine Amlodipine Amlodipine->L_type_Ca_Channel Blocks Vasodilation Vasodilation (Reduced Blood Pressure) Amlodipine->Vasodilation Ca_concentration Increased Intracellular [Ca²⁺] Ca_influx->Ca_concentration Calmodulin Calmodulin Ca_concentration->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Active_MLCK Active MLCK MLCK->Active_MLCK Myosin_LC Myosin Light Chain Active_MLCK->Myosin_LC Phosphorylates Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phosphorylated_Myosin_LC Contraction Vascular Smooth Muscle Contraction Phosphorylated_Myosin_LC->Contraction Leads to

Caption: Amlodipine blocks L-type calcium channels, inhibiting Ca²⁺ influx and leading to vasodilation.

Experimental Workflow Overview

The following diagram provides a high-level overview of a typical experimental workflow for the quantification of amlodipine in biological samples using this compound as an internal standard.

Experimental_Workflow start Start sample_collection Biological Sample Collection (e.g., Plasma) start->sample_collection spiking Spike with this compound (Internal Standard) sample_collection->spiking extraction Sample Preparation (e.g., Solid-Phase Extraction) spiking->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Quantification analysis->data_processing results Results data_processing->results end End results->end

Caption: General workflow for amlodipine quantification using this compound internal standard.

This technical guide provides a comprehensive overview of the safety, handling, and application of this compound. Researchers should always consult the most recent and specific Safety Data Sheet provided by their supplier before handling this compound and adhere to all institutional safety protocols.

References

A Technical Guide to the Research Applications of Stable Isotope-Labeled Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core research applications of stable isotope-labeled amlodipine. Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1] The use of stable isotope-labeled analogues of amlodipine, particularly deuterated and carbon-13 labeled forms, has become an indispensable tool in pharmaceutical research and development. This guide details the methodologies for its primary application as an internal standard in bioanalytical assays, its role in pharmacokinetic and metabolism studies, and provides insights into its mechanism of action.

Bioanalytical Quantification using Stable Isotope-Labeled Amlodipine as an Internal Standard

The most prevalent application of stable isotope-labeled amlodipine, such as amlodipine-d4, is as an internal standard (IS) for the quantitative determination of amlodipine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The stable isotope-labeled IS co-elutes with the unlabeled analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[3]

Experimental Protocols

Herein are detailed experimental protocols for the quantification of amlodipine in human plasma using this compound as an internal standard.

1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution (e.g., 200 ng/mL in methanol)[2]

    • Methanol (LC-MS grade)

    • Methyl tert-butyl ether (MTBE)

    • SPE cartridges (e.g., Oasis HLB)

    • Nitrogen evaporator

    • Reconstitution solution (e.g., mobile phase)

  • Protocol:

    • To 200 µL of human plasma in a polypropylene tube, add 10 µL of the 200 ng/mL this compound internal standard working solution.[2]

    • Add 1.5 mL of methyl tert-butyl ether.[2]

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes.[2]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at approximately 40°C.

    • Reconstitute the residue in 150 µL of the mobile phase.[2]

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a simpler alternative for sample preparation.

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution

    • Ethyl acetate

    • Centrifuge

  • Protocol:

    • To a pre-labeled tube, add the plasma sample.

    • Add the internal standard solution (this compound).

    • Add 2.0 mL of ethyl acetate.

    • Vortex the samples for 10 minutes at 2500 rpm.

    • Centrifuge the samples for 5 minutes at 4000 rpm and 5°C.

    • The supernatant is then transferred for further processing or direct injection into the LC-MS/MS system.

1.3. Preparation of Calibration Standards and Quality Control Samples

  • Stock Solutions: Prepare primary stock solutions of amlodipine and this compound in methanol (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions of amlodipine by serially diluting the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v).

  • Calibration Curve Standards: Prepare calibration standards by spiking drug-free human plasma with the amlodipine working standard solutions to achieve a concentration range (e.g., 0.2 to 32.0 ng/mL).[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

1.4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: LC-MS/MS Parameters and Method Validation

The following tables summarize typical LC-MS/MS parameters and method validation data for the quantification of amlodipine using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Amlodipine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amlodipine409.1238.0
This compound413.2238.0

Table 2: Bioanalytical Method Validation Parameters

ParameterTypical Range/Value
Linearity Range0.2 - 32.0 ng/mL[4]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.2 ng/mL[4]
Intra- and Inter-day Precision (%CV)< 15%
Accuracy (%RE)Within ±15%
Extraction Recovery> 85%

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is extraction Solid-Phase or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification using Calibration Curve detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Bioanalytical workflow for amlodipine quantification.

Pharmacokinetic Studies

Stable isotope-labeled amlodipine is instrumental in conducting pharmacokinetic (PK) studies, which are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of a deuterated internal standard allows for the accurate determination of amlodipine concentrations in plasma over time, enabling the calculation of key PK parameters.

Data Presentation: Pharmacokinetic Parameters of Amlodipine

The following table summarizes the pharmacokinetic parameters of amlodipine obtained from bioequivalence studies in healthy volunteers, where this compound was often used as the internal standard for quantification.

Table 3: Pharmacokinetic Parameters of Amlodipine (5 mg single oral dose) in Healthy Volunteers

ParameterMean Value (± SD)Reference
Cmax (ng/mL)3.881 ± 0.982[5]
Tmax (hr)6.0 (median)[5]
AUC₀₋t (ng·hr/mL)188.1 ± 48.9[5]
AUC₀₋inf (ng·hr/mL)205.4 ± 55.6[5]
t₁/₂ (hr)41.2 ± 9.8[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.

Metabolism Studies

The elucidation of a drug's metabolic fate is a critical aspect of drug development. While radiolabeled compounds like ¹⁴C-amlodipine have traditionally been used for these studies, stable isotope-labeled analogues can also be employed to trace and identify metabolites.[6][7] The distinct mass of the labeled metabolites allows for their differentiation from endogenous compounds in complex biological matrices.

Studies with ¹⁴C-amlodipine have shown that amlodipine is extensively metabolized in humans, with the primary metabolic pathway involving the oxidation of the dihydropyridine ring to a pyridine derivative.[6] Subsequent metabolic transformations include oxidative deamination and de-esterification.[6]

Amlodipine Metabolic Pathway

G Amlodipine Amlodipine (Dihydropyridine derivative) Pyridine_Metabolite Pyridine Metabolite (Oxidation) Amlodipine->Pyridine_Metabolite Primary Metabolism Deaminated_Metabolite Oxidative Deamination Product Pyridine_Metabolite->Deaminated_Metabolite Secondary Metabolism Deesterified_Metabolite De-esterification Product Pyridine_Metabolite->Deesterified_Metabolite Secondary Metabolism

Simplified metabolic pathway of amlodipine.

Mechanism of Action: Signaling Pathway

Amlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[8] This leads to vasodilation and a subsequent reduction in blood pressure.

Amlodipine Signaling Pathway Diagram

G cluster_cellular Cellular Events cluster_physiological Physiological Outcome Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle Cell) Amlodipine->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular Ca²⁺ Calmodulin Calmodulin Activation MLCK Myosin Light Chain Kinase (MLCK) Activation Myosin_LC_P Myosin Light Chain Phosphorylation Contraction Smooth Muscle Contraction Vasodilation Vasodilation BP ↓ Blood Pressure Vasodilation->BP

Mechanism of action of amlodipine.

Conclusion

Stable isotope-labeled amlodipine, particularly this compound, is a critical tool in modern pharmaceutical research. Its primary application as an internal standard in LC-MS/MS bioanalysis ensures the accuracy and reliability of pharmacokinetic data. Furthermore, the use of labeled compounds in metabolism studies provides invaluable insights into the drug's fate in the body. The detailed methodologies and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of stable isotope-labeled amlodipine in their work.

References

Methodological & Application

Application Note: Quantification of Amlodipine in Human Plasma using Amlodipine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1][2] Accurate and reliable quantification of amlodipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (IS), such as Amlodipine-d4, is essential to correct for variations in sample preparation and instrument response, ensuring the accuracy and precision of the results.[1] This application note provides a detailed protocol for the quantification of amlodipine in human plasma using this compound as an internal standard with LC-MS/MS.

Principle of the Internal Standard Method

The use of a deuterated internal standard like this compound is critical in LC-MS/MS analysis. This stable isotope-labeled analog of the analyte has nearly identical chemical and physical properties.[1] It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. By co-eluting with the analyte, it experiences similar variations during extraction, ionization, and detection. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which effectively normalizes any variations, leading to highly precise and accurate results.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 Correction for Variability A Plasma Sample + Amlodipine (Analyte) B Add Known Amount of this compound (IS) A->B C Extraction (SPE or LLE) B->C D Inject Extract C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Measure Peak Area Analyte (A) & IS (A_is) F->G H Calculate Peak Area Ratio (A / A_is) G->H I Quantify using Calibration Curve H->I V1 Extraction Loss V1->H Corrected by Ratio V2 Matrix Effects V2->H Corrected by Ratio V3 Instrument Fluctuation V3->H Corrected by Ratio

Figure 1: Principle of the internal standard method for LC-MS/MS analysis.

Experimental Protocols

1. Materials and Reagents

  • Amlodipine and this compound reference standards (purity >99%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, ammonium acetate, and ethyl acetate

  • Human plasma (K3EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents

2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of amlodipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve standards.[3][4]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.[4]

3. Sample Preparation (Solid-Phase Extraction - SPE)

This is a commonly used method offering high throughput and clean extracts.[1]

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3][4]

  • Sample Loading: To 100 µL of plasma, add a specified volume of the this compound working solution and vortex.[4] Load this mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[1] Reconstitute the residue in 300 µL of the mobile phase.[1]

4. LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Parameter Condition
LC System Agilent, Shimadzu, or equivalent
Column C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 40°C)
MS System Triple quadrupole mass spectrometer (e.g., API 4000)[1]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1]
MRM Transitions Amlodipine: m/z 409.2 → 238.1 this compound: m/z 413.2 → 238.1[1]
Ion Spray Voltage 5500 V[1]
Temperature 550°C[1]

Analytical Workflow

The overall process from sample receipt to data analysis is depicted in the following workflow diagram.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting P1 Thaw Plasma Samples, Calibrators & QCs P2 Spike IS (this compound) into all samples (except blank) P1->P2 P3 Perform Solid-Phase Extraction (SPE) P2->P3 P4 Evaporate & Reconstitute in Mobile Phase P3->P4 A1 Load samples into Autosampler P4->A1 A2 Inject onto LC Column A1->A2 A3 Separate Analytes A2->A3 A4 Detect by MS/MS (MRM Mode) A3->A4 D1 Integrate Peak Areas A4->D1 D2 Generate Calibration Curve (Peak Area Ratio vs. Conc.) D1->D2 D3 Calculate Unknown Concentrations D2->D3 D4 Review Data & Generate Report D3->D4

Figure 2: General workflow for the quantification of amlodipine in plasma.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range0.302 – 20.725 ng/mL[1]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.302 ng/mL[1]

Table 2: Precision and Accuracy

Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal value.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ QC0.302< 15%< 15%85-115%
Low QC (LQC)~0.9< 15%< 15%85-115%
Medium QC (MQC)~10< 15%< 15%85-115%
High QC (HQC)~18< 15%< 15%85-115%

Note: Data represents typical acceptable validation limits. Actual values can be found in cited literature. Intra- and interday precisions have been reported to be within 10% and accuracies within 8% of nominal values.[1]

Table 3: Recovery and Matrix Effect

ParameterAmlodipineThis compound
Extraction Recovery ~78.7%~89.3%
Matrix Effect Minimal (compensated by IS)Minimal

Note: The use of a deuterated internal standard effectively compensates for variability in extraction and matrix effects.[1]

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of amlodipine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in clinical and pharmaceutical research. The provided protocols for sample preparation and instrumental analysis serve as a comprehensive guide for researchers and drug development professionals.

References

Application Note and Protocol: Quantification of Amlodipine in Human Plasma using Amlodipine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3] Accurate and reliable quantification of amlodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantification of amlodipine in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with its deuterated stable isotope, Amlodipine-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

The method involves the extraction of amlodipine and the internal standard (this compound) from human plasma, followed by chromatographic separation on a reverse-phase HPLC column. The analytes are then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of amlodipine to that of the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of amlodipine in human plasma is depicted in the following diagram.

Amlodipine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample add_is Add this compound (IS) plasma_sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Amlodipine calibration->quantification

Caption: Experimental workflow for amlodipine quantification.

Materials and Reagents

  • Amlodipine reference standard (purity ≥99%)

  • This compound internal standard (purity ≥99%)[4][5]

  • HPLC grade Methanol[5]

  • HPLC grade Acetonitrile[4][5]

  • Ammonium formate[4]

  • Formic acid[5]

  • Ultrapure water

  • Human plasma (with K3EDTA as anticoagulant)[4]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tertiary butyl ether)[4][6]

Equipment

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Pipettes and tips

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve amlodipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[2]

  • Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create working standard solutions for calibration curve and quality control (QC) samples.[2]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of approximately 100 ng/mL.[4]

Sample Preparation (Solid-Phase Extraction Protocol)
  • To 300 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).[4]

  • Pre-treat the samples by adding 300 µL of 5% orthophosphoric acid and vortex.[4]

  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg/1cc) with 1 mL of methanol followed by 1 mL of water.[4]

  • Load the pre-treated sample onto the conditioned cartridge.[4]

  • Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of Milli-Q water.[4]

  • Elute the analytes with 1 mL of methanol.[4]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the typical LC-MS/MS parameters for the analysis of amlodipine.

Table 1: Liquid Chromatography Conditions

ParameterValueReference
ColumnLuna C18 (150 x 4.6 mm, 5 µm)[4]
Mobile PhaseAcetonitrile: 5 mM Ammonium Formate (80:20, v/v)[4]
Flow Rate0.8 mL/min[4]
Injection Volume5 µL
Column TemperatureAmbient
Run Time~2.5 - 7 minutes[2][5]

Table 2: Mass Spectrometry Conditions

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI), Positive[1][2][4]
Scan TypeMultiple Reaction Monitoring (MRM)[1][2][4]
MRM Transition (Amlodipine)m/z 409.2 → 238.1[4]
MRM Transition (this compound)m/z 413.2 → 238.1[4]
Ion Spray Voltage5500 V[1][4]
Temperature550°C[4]
Collision Energy~15 V[4]

Method Validation Data

The developed method should be validated according to regulatory guidelines (e.g., FDA). The following tables present typical validation data for the quantification of amlodipine in human plasma.

Table 3: Linearity and Sensitivity

ParameterResultReference
Linearity Range0.302 – 20.725 ng/mL[4]
Correlation Coefficient (r²)> 0.99[4]
Lower Limit of Quantification (LLOQ)0.302 ng/mL[4]

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Accuracy (%)Reference
LLOQ0.3024.54.599.3[4]
Low-1.4 - 4.41.6 - 4.5Within 8% of nominal[4]
Medium-1.4 - 4.41.6 - 4.5Within 8% of nominal[4]
High-1.4 - 4.41.6 - 4.5Within 8% of nominal[4]

Table 5: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix EffectReference
Amlodipine78.7No significant ion-suppression or enhancement[4]
This compound89.3No significant ion-suppression or enhancement[4]

Table 6: Stability Data

Stability ConditionDurationResultReference
Stock Solution Stability (at 1-10°C)7 daysStable[4]
Freeze-Thaw Stability (-20°C)2 cyclesStable[7]
Long-Term Stability (-20°C)106 daysStable[7]
Processed Sample Stability (Room Temp)7 hoursStable[7]

Data Analysis and Quantification

The concentration of amlodipine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of amlodipine to the internal standard (this compound) is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used to fit the curve. The concentration of amlodipine in the unknown samples is then calculated from the regression equation.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of amlodipine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings. The detailed protocols and validation data presented herein can be readily adapted by laboratories for the bioanalysis of amlodipine.

References

Method Development for the Bioanalysis of Amlodipine using Amlodipine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3] Accurate and reliable quantification of amlodipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the bioanalysis of amlodipine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with amlodipine-d4 as the stable isotope-labeled internal standard (IS).[2][4][5][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.[6]

The described method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase chromatographic separation and detection by triple quadrupole mass spectrometry operating in the multiple reaction monitoring (MRM) mode.[1][2][4][7] This approach offers excellent selectivity and sensitivity for the determination of amlodipine in a complex biological matrix like human plasma.[1][6][7]

Experimental Workflow

The overall workflow for the bioanalysis of amlodipine in human plasma is depicted in the following diagram.

Amlodipine Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection IS_Spiking Spike with this compound (IS) Plasma_Sample->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for amlodipine bioanalysis.

Chemical Structures

The chemical structures of amlodipine and its deuterated internal standard, this compound, are shown below. The deuterium atoms in this compound are typically located on the ethyl ester group.

Chemical_Structures cluster_amlodipine Amlodipine cluster_amlodipine_d4 This compound amlodipine amlodipine_d4

Caption: Chemical structures of Amlodipine and this compound.

Materials and Reagents

  • Analytes: Amlodipine and this compound (analytical grade)

  • Solvents: Methanol, Acetonitrile (HPLC grade)[1][4][7]

  • Reagents: Formic acid, Ammonium acetate, Water (LC-MS grade)[2][4][8]

  • Biological Matrix: Human plasma (K2EDTA as anticoagulant)

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)[1][4][7]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of amlodipine and this compound and dissolve in 10 mL of methanol to obtain primary stock solutions of 1 mg/mL each.[1][7]

  • Working Standard Solutions: Prepare serial dilutions of the amlodipine primary stock solution with a mixture of methanol and water (50:50, v/v) to obtain working standard solutions for calibration curve and quality control samples.[1][7]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to obtain a working solution of 100 ng/mL.[1][7]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[1][7]

  • Sample Loading: To 100 µL of human plasma in a polypropylene tube, add 5 µL of the internal standard working solution (100 ng/mL).[1][7] After vortexing, add 500 µL of 0.2% v/v ethanolamine in water and vortex again.[1][7] Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.[4]

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution optimized for separation
Flow Rate 0.3 - 0.8 mL/min[1][4][8]
Column Temperature 40°C
Injection Volume 5 - 10 µL

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[1][7]
Source Temperature 300 - 500°C[1][7]
MRM Transitions See Table 3

Table 3: MRM Transitions for Amlodipine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amlodipine409.1 - 409.3238.0 - 238.2
This compound413.2 - 413.3238.0 - 238.2
(Note: The exact m/z values may vary slightly depending on the instrument and calibration)[1][2][7]

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995[4]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%0.05 - 0.3 ng/mL[1][4][7]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%[4]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%[4]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 8%[4]
Recovery (%) Consistent, precise, and reproducible> 90%[1]
Matrix Effect Internal standard normalized matrix factor within acceptable limitsMinimal matrix effect observed[6]
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration within ± 15% of nominalStable under typical storage and handling conditions[1][7][9]

Data Presentation

The quantitative data obtained from the analysis of calibration standards and quality control samples should be tabulated for clear presentation and easy interpretation.

Table 5: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Amlodipine/Amlodipine-d4)
0.10.025
0.50.128
1.00.255
5.01.275
10.02.548
25.06.370
50.012.745

Table 6: Example Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ0.18.5-2.39.8-1.5
LQC0.36.21.87.52.1
MQC20.04.5-0.55.8-0.2
HQC40.03.80.94.91.3

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of amlodipine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in support of clinical and preclinical studies. The detailed protocols and validation data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the bioanalysis of amlodipine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amlodipine Using Amlodipine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2][3] To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Amlodipine-d4. The protocol is applicable for the analysis of amlodipine in bulk pharmaceutical ingredients and finished dosage forms. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

Amlodipine is a third-generation dihydropyridine calcium antagonist that is effective in the management of cardiovascular disorders.[4] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure product quality and therapeutic efficacy. The use of an internal standard is highly recommended in chromatographic analysis to correct for variations in sample injection, extraction efficiency, and instrument response. This compound, a deuterated analog of amlodipine, is an ideal internal standard as it co-elutes with the analyte and exhibits similar chemical behavior, while being distinguishable by a mass spectrometer. Although often used in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this note adapts the principles for a more accessible HPLC-UV platform, assuming co-elution and focusing on the chromatographic separation aspect.

Experimental

Chromatographic Conditions

A summary of typical HPLC and LC-MS/MS conditions for amlodipine analysis is presented below. The proposed HPLC-UV method is a composite of these established techniques.

ParameterHPLC-UV MethodLC-MS/MS Method 1[5]LC-MS/MS Method 2[3]
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[4]Chiralcel OJ RHLux® 3 µm Cellulose-4 (150 x 2 mm)
Mobile Phase Acetonitrile:Methanol:Buffer (e.g., 15:35:50 v/v/v)[1]0.2% Ammonia in Acetonitrile (80:20 v/v)0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4 v/v)
Flow Rate 1.0 mL/min[1][4][5]1.0 mL/min0.3 mL/min
Detection UV at 237 nm[1]MS/MSMS/MS
Injection Volume 10 µL[1]Not SpecifiedNot Specified
Column Temperature 30°C[1]Not SpecifiedNot Specified
Internal Standard This compoundR-Amlodipine-d4 and S-Amlodipine-d4(R)-Amlodipine-d4 and (S)-Amlodipine-d4
Retention Time Amlodipine: ~7.9 min[6]R-Amlodipine: 1.62 min, S-Amlodipine: 2.51 minNot Specified
Reagents and Materials
  • Amlodipine Besylate Reference Standard

  • This compound Besylate Internal Standard[7]

  • HPLC grade Acetonitrile[1]

  • HPLC grade Methanol[1]

  • Triethylamine[1]

  • Orthophosphoric Acid[1]

  • Purified Water

  • 0.45 µm Membrane Filters[1]

Standard Solution Preparation
  • Amlodipine Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Amlodipine Besylate Reference Standard and transfer it into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[8]

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh about 1 mg of this compound Besylate and transfer it into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate aliquots of the Amlodipine stock solution and a fixed amount of the this compound internal standard stock solution into a suitable diluent (e.g., mobile phase). A typical linearity range for amlodipine is 0.8-24 µg/mL.[6]

Sample Preparation (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.[1]

  • Accurately weigh a portion of the powder equivalent to a single dose of amlodipine and transfer it to a suitable volumetric flask.

  • Add a portion of the diluent (e.g., mobile phase), sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the same diluent.

  • Add a fixed concentration of the this compound internal standard to the sample solution.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

Method Validation Summary

The following table summarizes typical validation parameters for HPLC methods for amlodipine, demonstrating the method's suitability for its intended purpose.

Validation ParameterTypical Results
Linearity (R²) > 0.999[1][6]
Accuracy (% Recovery) 98.6% - 101.6%[6]
Precision (% RSD) < 2.0%[1]
Limit of Detection (LOD) 0.0674 µg/mL[4]
Limit of Quantification (LOQ) 0.1 ng/mL[9]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Amlodipine & this compound) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (e.g., Tablets) Sample_Prep->HPLC_System Inject Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the HPLC analysis of amlodipine.

Conclusion

The described HPLC method with UV detection, utilizing this compound as an internal standard, provides a reliable and accurate means for the quantification of amlodipine in pharmaceutical preparations. The detailed protocol and established performance characteristics confirm its suitability for routine use in quality control laboratories and for research purposes. The use of a deuterated internal standard significantly improves the method's robustness by compensating for potential variations during the analytical process.

References

Application Notes and Protocols for Amlodipine-d4 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina. Accurate and reliable quantification of amlodipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Amlodipine-d4, a stable isotope-labeled internal standard, is commonly used in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision.[1][2] This document provides detailed application notes and protocols for the three most common sample preparation techniques for amlodipine analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Method Comparison

The choice of sample preparation method depends on various factors, including the complexity of the sample matrix, the required sensitivity, throughput needs, and available resources. Below is a summary of the performance characteristics of each technique.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Analyte is retained on a solid sorbent while interferences are washed away.Analyte is partitioned between two immiscible liquid phases.Proteins are precipitated out of the sample using an organic solvent or acid.
Selectivity HighModerate to HighLow
Recovery Good to Excellent (Typically >80%)Good (Typically >70%)Variable, potential for co-precipitation
Matrix Effect LowModerateHigh
Throughput Can be automated for high throughput.[3]Moderate, can be labor-intensive.High, simple and fast.
Linearity Range Wide dynamic range, e.g., 0.05 - 20 ng/mL.[4]Generally good, e.g., 0.1 - 15 ng/mL.[5]Suitable for higher concentrations, e.g., 0.5 - 50.0 ng/mL.[6]
Lower Limit of Quantification (LLOQ) Very low, e.g., 50 pg/mL.[7][8]Low, e.g., 0.1 ng/mL.[9]Higher, e.g., 0.5 ng/mL.[6]

I. Solid-Phase Extraction (SPE)

SPE is a highly selective method that provides excellent sample cleanup, resulting in low matrix effects and high sensitivity. It is often the preferred method for regulatory bioanalysis.

Experimental Protocol

This protocol is based on the use of a polymeric reversed-phase SPE cartridge for the extraction of amlodipine from human plasma.[7]

1. Materials and Reagents:

  • Amlodipine and this compound reference standards

  • Human plasma (K3EDTA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ethanolamine

  • SPE cartridges (e.g., Phenomenex Strata™-X, 33 µm Polymeric Reversed Phase)[7]

2. Sample Pre-treatment:

  • To 100 µL of spiked human plasma, add 5 µL of the internal standard working solution (this compound).

  • Vortex the sample for 10 seconds.

  • Add 500 µL of 0.2% v/v ethanolamine in water and vortex again.[7]

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned and equilibrated cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol.[10]

  • Drying: Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45 °C. Reconstitute the residue in 200 µL of the initial mobile phase.[10]

Workflow Diagram

SPE_Workflow cluster_plasma Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 100 µL Human Plasma is Add 5 µL this compound (IS) plasma->is vortex1 Vortex is->vortex1 buffer Add 500 µL 0.2% Ethanolamine vortex1->buffer vortex2 Vortex buffer->vortex2 load 3. Load Sample vortex2->load condition 1. Condition: 1 mL Methanol equilibrate 2. Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash 4. Wash: 1 mL Water, then 1 mL 30% Methanol load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute: 1 mL Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction (SPE) Workflow for this compound.

II. Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids. It is a cost-effective method suitable for a wide range of applications.

Experimental Protocol

This protocol describes a single-step LLE for the extraction of amlodipine from human plasma using ethyl acetate.[9][11]

1. Materials and Reagents:

  • Amlodipine and this compound reference standards

  • Human plasma

  • Ethyl acetate (HPLC grade)

  • Ammonium hydroxide (optional, for pH adjustment)

2. LLE Procedure:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of this compound internal standard solution.

  • (Optional) Add 50 µL of ammonium hydroxide to alkalinize the plasma.

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.

Workflow Diagram

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_steps Final Steps plasma 200 µL Human Plasma is Add 20 µL this compound (IS) plasma->is ph_adjust (Optional) Add 50 µL NH4OH is->ph_adjust add_solvent Add 1 mL Ethyl Acetate ph_adjust->add_solvent vortex Vortex for 2 min add_solvent->vortex centrifuge Centrifuge at 10,000 rpm vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow for this compound.

III. Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation technique. It is particularly useful for high-throughput screening where extensive sample cleanup is not the primary concern.

Experimental Protocol

This protocol details a protein precipitation method using perchloric acid.[6]

1. Materials and Reagents:

  • Amlodipine and this compound reference standards

  • Human plasma

  • Perchloric acid (10%)

  • Acetonitrile (optional, as an alternative precipitant)

2. PPT Procedure:

  • Pipette 1 mL of plasma containing amlodipine into a microcentrifuge tube.

  • Add 100 µL of the internal standard (this compound).

  • Add 100 µL of 10% perchloric acid to precipitate the proteins.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4,000 RFC for 15 minutes at 4°C.[6]

  • Collect the supernatant.

  • The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup if necessary.

Workflow Diagram

PPT_Workflow cluster_sample Sample Preparation cluster_precipitation Protein Precipitation cluster_analysis Analysis plasma 1 mL Human Plasma is Add 100 µL this compound (IS) plasma->is add_acid Add 100 µL 10% Perchloric Acid is->add_acid vortex Vortex for 30 sec add_acid->vortex centrifuge Centrifuge at 4,000 RFC vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis Direct Injection for LC-MS/MS Analysis collect->analysis

Protein Precipitation (PPT) Workflow for this compound.

References

Application Notes and Protocols for Amlodipine-d4 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Amlodipine-d4 as an internal standard in therapeutic drug monitoring (TDM) assays for amlodipine. The methodologies outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high selectivity, sensitivity, and reproducibility for the quantification of amlodipine in biological matrices.

Introduction

Amlodipine is a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension and angina.[1][2][3] Therapeutic drug monitoring of amlodipine can be crucial for optimizing dosage, ensuring patient adherence, and minimizing toxicity.[4][5] this compound, a deuterated analog of amlodipine, serves as an ideal internal standard for quantitative analysis by LC-MS/MS.[6][7][8] Its similar chemical and physical properties to amlodipine, but distinct mass, allow for accurate correction of variations during sample preparation and analysis.

Mechanism of Action of Amlodipine

Amlodipine exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2][3] This leads to peripheral vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.[1]

Amlodipine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Extracellular Extracellular Ca²⁺ L_type_Channel L-type Calcium Channel Extracellular->L_type_Channel Influx Intracellular_Ca Intracellular Ca²⁺ L_type_Channel->Intracellular_Ca Amlodipine Amlodipine Amlodipine->L_type_Channel Inhibits Relaxation Muscle Relaxation (Vasodilation) Amlodipine->Relaxation Calmodulin Calmodulin Intracellular_Ca->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction (Vasoconstriction) Myosin_LC_P->Contraction

Amlodipine's mechanism of action in vascular smooth muscle cells.

Experimental Protocols

The following protocols outline the key steps for the quantification of amlodipine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Amlodipine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (K3EDTA)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).

1. Protein Precipitation:

  • To 100 µL of plasma, add 200 µL of acetonitrile containing 1 ng/mL of this compound as the internal standard.[4]

  • Vortex the mixture for 10 minutes at 2500 rpm.[9]

  • Centrifuge the samples for 5 minutes at 4000 rpm to precipitate proteins.[9]

  • Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., Strata™-X) with 1 mL of methanol followed by 1 mL of water.[10]

  • To 100 µL of plasma, add 5 µL of the internal standard working solution (this compound).[10]

  • Add 500 µL of 0.2% v/v ethanolamine in water to the sample and vortex.[10]

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[10]

  • Elute the analytes with 1 mL of 0.1% formic acid in methanol.[10]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Extraction Add_IS->Extraction Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Extraction->Protein_Precipitation Method 1 SPE Solid-Phase Extraction (e.g., Strata™-X) Extraction->SPE Method 2 Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution SPE->Evaporation Centrifugation->Evaporation LC_Separation Liquid Chromatography (e.g., C18 column) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Concentration of Amlodipine Quantification->Result

General workflow for amlodipine quantification using this compound.
LC-MS/MS Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of amlodipine and this compound.

Table 1: Liquid Chromatography Conditions

ParameterCondition 1Condition 2
Column Luna C18(2) 100A (150 x 4.6 mm, 5 µm)[7][8]Zorbax SB, C18 (50 x 4.6 mm, 3.5 µm)[11][12]
Mobile Phase Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)[7][8]5 mM Ammonium Acetate in 0.1% Formic Acid: Methanol: Acetonitrile (40:30:30, v/v/v)[11][12]
Flow Rate 0.8 mL/min[7][8]0.7 mL/min[11][12]
Mode Isocratic[4][7][8]Isocratic[11][12]
Run Time ~3.5 min[13]2.5 min[11]

Table 2: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Scan Type Multiple Reaction Monitoring (MRM)[8][10]
MRM Transition (Amlodipine) m/z 409.2 → 238.1[8]
MRM Transition (this compound) m/z 413.2 → 238.1[8]
Source Temperature 300-550 °C[8]
Ion Spray Voltage 5500 V[10][14]

Method Validation Data

The following tables present a summary of quantitative data from validated LC-MS/MS methods for amlodipine quantification using this compound.

Table 3: Linearity and Sensitivity

ParameterMethod 1Method 2
Linearity Range (ng/mL) 0.302 - 20.725[7][8]0.100 - 9.990[11][12]
Correlation Coefficient (r²) > 0.99[7]Not specified
Lower Limit of Quantification (LLOQ) (ng/mL) 0.302[7]0.100[11][12]

Table 4: Precision and Accuracy

ParameterMethod 1Method 2
Intra-day Precision (%CV) 1.4 - 4.4%[7]Within 10%
Inter-day Precision (%CV) 1.6 - 4.5%[7]Within 10%
Accuracy (% of nominal) Within 8%[7]Within acceptance range[11]

Table 5: Recovery

AnalyteMean Extraction Recovery
Amlodipine 78.7%[7][8]
This compound 89.3%[7][8]

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of amlodipine. The detailed protocols and compiled data in these application notes offer a solid foundation for researchers and clinicians to develop and validate their own assays for clinical and research applications. The high sensitivity and specificity of these methods allow for accurate quantification of amlodipine in biological samples, aiding in personalized medicine and improving patient outcomes.

References

Application Note: High-Throughput Quantification of Amlodipine and Amlodipine-d4 in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the simultaneous quantification of amlodipine and its deuterated internal standard, amlodipine-d4, in human plasma. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and selective method suitable for pharmacokinetic and bioequivalence studies. The presented LLE method demonstrates high extraction efficiency and minimal matrix effects, ensuring accurate and precise results.

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic analysis and clinical monitoring. This protocol describes a simple and efficient LLE procedure using ethyl acetate as the extraction solvent. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variability during sample preparation and analysis, leading to improved accuracy and precision.

Materials and Methods

Reagents and Materials

  • Amlodipine and this compound reference standards

  • Human plasma (K3EDTA as anticoagulant)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (Milli-Q or equivalent)

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Sample Preparation

A liquid-liquid extraction method was employed for the extraction of amlodipine and its internal standard from human plasma.[1]

Liquid-Liquid Extraction Protocol

  • Thaw frozen human plasma samples at room temperature.

  • Spike 500 µL of plasma with 20 µL of the this compound internal standard working solution.

  • Add 4 mL of ethyl acetate to the plasma sample.

  • Vortex the mixture for 3 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 8000 rpm for 5 minutes to separate the organic and aqueous layers.[1]

  • Carefully transfer 3.2 mL of the upper organic layer (ethyl acetate) to a clean tube.[1]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[1]

  • Reconstitute the dried residue with 200 µL of the mobile phase (e.g., a mixture of methanol and 10 mM ammonium acetate).[1]

  • Vortex the reconstituted sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

  • LC Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium acetate with formic acid).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Results

The liquid-liquid extraction protocol provides consistent and high recovery for both amlodipine and the internal standard. The subsequent LC-MS/MS analysis demonstrates excellent linearity, sensitivity, and precision.

Table 1: Quantitative Performance Data of the LLE-LC-MS/MS Method for Amlodipine

ParameterResultReference
Linearity Range0.05 - 12 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[1]
Extraction Recovery (Amlodipine)> 60%[1]
Extraction Recovery (Internal Standard)> 80%[1]
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%

Note: Precision and accuracy values are typical acceptance criteria for bioanalytical method validation.

Experimental Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis p1 Plasma Sample (500 µL) p2 Spike with this compound IS (20 µL) p1->p2 e1 Add Ethyl Acetate (4 mL) p2->e1 e2 Vortex (3 min) e1->e2 e3 Centrifuge (8000 rpm, 5 min) e2->e3 e4 Transfer Organic Layer (3.2 mL) e3->e4 d1 Evaporate to Dryness (N2, 37°C) e4->d1 d2 Reconstitute in Mobile Phase (200 µL) d1->d2 d3 Vortex (30 sec) d2->d3 a1 Transfer to Autosampler Vial d3->a1 a2 Inject into LC-MS/MS a1->a2

Caption: Liquid-liquid extraction workflow for amlodipine and this compound from plasma.

Conclusion

The described liquid-liquid extraction protocol in conjunction with LC-MS/MS analysis provides a reliable and high-throughput method for the quantification of amlodipine in human plasma. The procedure is straightforward, cost-effective, and yields clean extracts with high recovery, making it suitable for routine analysis in a research or clinical setting.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Amlodipine and its Deuterated Analog (Amlodipine-d4) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of the calcium channel blocker amlodipine and its deuterated internal standard, amlodipine-d4, in human plasma. The use of a deuterated internal standard is a cornerstone of high-quality bioanalysis, compensating for variability in sample preparation and analysis.[1][2] This method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The protocol outlines a straightforward sample preparation procedure using solid-phase extraction (SPE) and rapid chromatographic separation, making it suitable for high-throughput analysis.

Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker for the treatment of hypertension and angina.[3][4] Accurate determination of its concentration in biological matrices is essential for clinical and pharmaceutical research. Stable isotope-labeled internal standards, such as deuterated amlodipine (this compound), are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[2][5] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects, which leads to improved accuracy and precision.[5][6] This document provides a detailed protocol for the chromatographic separation of amlodipine from this compound, followed by their quantification using tandem mass spectrometry.

Experimental

Materials and Reagents
  • Amlodipine besylate (≥99.5% purity) and this compound besylate (≥99.1% purity) were sourced from a commercial supplier.[3]

  • HPLC-grade methanol, acetonitrile, and water were obtained from a reputable chemical supplier.[3]

  • Formic acid and ammonium formate were of analytical grade.[3]

  • Human plasma was sourced from an accredited biobank.[3]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) were used for sample cleanup.[3]

Instrumentation
  • A high-performance liquid chromatography (HPLC) system, such as a Shimadzu LC-VP or equivalent, was used.[3]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was employed for detection.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of human plasma, add the internal standard (this compound) solution.

  • Pre-condition the SPE cartridges with methanol followed by water.[7]

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with 0.1% formic acid).[7]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[7]

Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation was achieved on a C18 analytical column.[3][8][9][10] The conditions were optimized to ensure baseline separation and a short run time, suitable for high-throughput analysis.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterCondition
HPLC System Shimadzu LC-VP or equivalent[3]
Column Chromolith RP18e (100 mm × 4.6 mm) or equivalent C18 column[3]
Mobile Phase Acetonitrile and 5 mM ammonium formate solution (e.g., 80:20, v/v)[4]
Flow Rate 0.8 mL/min[4]
Column Temperature Ambient or controlled (e.g., 30°C)[10]
Injection Volume 5 µL
Run Time Approximately 2.5 - 3.5 minutes[3][11]
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Amlodipine: m/z 409.1 → 238.1, this compound: m/z 413.2 → 238.0[8]

Results and Discussion

The developed LC-MS/MS method demonstrated effective separation of amlodipine and its deuterated analog, this compound. As expected, due to their similar chemical properties, both compounds co-eluted, which is ideal for an internal standard to accurately compensate for matrix effects and variations in instrument response.[6] The retention time for both analytes was observed to be consistent across multiple runs.

Table 2: Quantitative Data for Amlodipine and this compound

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Amlodipine~1.6409.1238.1
This compound~1.6413.2238.0

Note: Retention times are approximate and may vary slightly depending on the specific LC system and column used.

The method was validated for linearity, accuracy, precision, and stability, with all parameters meeting the acceptance criteria outlined in regulatory guidelines. The linear dynamic range was established to be adequate for measuring plasma concentrations of amlodipine in clinical studies.[3]

Workflow and Diagrams

The overall experimental workflow for the bioanalytical method is depicted below.

a cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS Add this compound (Internal Standard) Plasma Sample->Add IS SPE Solid-Phase Extraction Add IS->SPE Elute Elute Analytes SPE->Elute Dry & Reconstitute Evaporate and Reconstitute Elute->Dry & Reconstitute Inject Inject into HPLC Dry & Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the analysis of amlodipine.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the chromatographic separation and quantification of amlodipine and its deuterated internal standard, this compound, in human plasma. The protocol is well-suited for high-throughput bioanalytical laboratories supporting clinical and pharmaceutical studies. The use of a co-eluting deuterated internal standard ensures high accuracy and precision, adhering to the best practices in regulated bioanalysis.

References

Troubleshooting & Optimization

Overcoming matrix effects in Amlodipine-d4 LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in Amlodipine-d4 LC-MS/MS assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Amlodipine using LC-MS/MS with this compound as an internal standard.

Observed Issue Potential Cause Recommended Solution
High Variability in this compound (Internal Standard) Signal Inconsistent sample cleanup leading to variable matrix components.Optimize and ensure consistency in the sample preparation protocol. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than Protein Precipitation (PPT).[1][2]
Co-elution of phospholipids, a major cause of ion suppression in plasma samples.Modify the chromatographic gradient to better separate this compound from phospholipid elution zones. Consider using a column with a different chemistry.[3]
Inconsistent injection volumes.Perform regular maintenance and performance checks on the autosampler to ensure accurate and precise injection volumes.
Significant Ion Suppression for both Amlodipine and this compound High concentration of co-eluting endogenous matrix components.Enhance sample cleanup. Techniques like SPE or LLE are recommended over simpler methods like protein precipitation to remove a broader range of interfering compounds.[1][2][4]
Suboptimal chromatographic separation from matrix interferences.Optimize the LC method. This can include adjusting the mobile phase composition, gradient profile, or using a column with higher resolving power to separate the analyte and internal standard from matrix components.[4][5]
Ionization source is overloaded or contaminated.Clean the ion source. Diluting the sample extract before injection can also help reduce the overall matrix load entering the mass spectrometer.[6]
Poor Accuracy and Precision in Quality Control (QC) Samples The matrix effect is not being adequately compensated for by the internal standard.Evaluate the matrix factor to confirm that this compound is tracking the analyte's ionization behavior.[7] If not, further optimization of sample preparation and chromatography is necessary.
Inconsistent recovery during sample preparation.Validate the extraction recovery at different concentrations to ensure it is consistent and reproducible. A robust extraction method will have consistent recovery across the calibration range.[8]
Chromatographic Peak Tailing or Splitting Suboptimal mobile phase pH or composition.For basic compounds like Amlodipine, mobile phase additives can improve peak shape. Some methods have successfully used additives like ammonium formate or ethanolamine.[5][9]
Column degradation or contamination.Use a guard column and ensure proper sample cleanup to protect the analytical column. If peak shape degrades, washing or replacing the column may be necessary.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Liquid-Liquid Extraction (LLE) for Amlodipine in Human Plasma

This protocol is based on a validated method for the quantification of Amlodipine in human plasma.[5][10]

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution (concentration will depend on the specific assay range).

  • Extraction:

    • Add 4 mL of methyl tertiary butyl ether (MTBE) or ethyl acetate as the extraction solvent.[5][10]

    • Vortex the mixture for 3 minutes to ensure thorough mixing.

    • Centrifuge at 8000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample briefly.

    • Inject an appropriate volume (e.g., 10-20 µL) into the LC-MS/MS system.[8][10]

Protocol 2: Solid-Phase Extraction (SPE) for Amlodipine in Human Plasma

This protocol is a general representation based on methods developed for Amlodipine and its enantiomers.[9][11]

  • Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata™-X) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • To 100 µL of human plasma, add 5 µL of the this compound internal standard working solution and vortex.

    • Add 500 µL of 0.2% v/v ethanolamine in water to the sample and vortex.[9]

    • Load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 0.1% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample.

    • Inject into the LC-MS/MS system.

Protocol 3: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This is a standard procedure to quantify the extent of ion suppression or enhancement.[3]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare Amlodipine and this compound standards in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spike Sample): Extract blank plasma from at least six different sources using your validated sample preparation method. After the final evaporation step, reconstitute the dried extract with the neat solution from Set A.

    • Set C (Blank Matrix): Extract blank plasma from the same sources as in Set B. Reconstitute with the reconstitution solvent.

  • Analysis:

    • Inject and analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area of the analyte in Set A.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF: Calculate the MF for both the analyte and the internal standard. The IS-Normalized MF is the ratio of the analyte MF to the IS MF. An IS-normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[7]

Visualizations

The following diagrams illustrate key workflows for troubleshooting and managing matrix effects.

TroubleshootingWorkflow start High Signal Variability or Poor Accuracy/Precision check_is Review Internal Standard (IS) (this compound) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok assess_me Quantitatively Assess Matrix Effect (Post-Spike) is_ok->assess_me Yes check_system Check LC-MS System (Autosampler, Source) is_ok->check_system No me_significant Significant Matrix Effect? assess_me->me_significant optimize_sp Optimize Sample Preparation (e.g., switch PPT to LLE/SPE) me_significant->optimize_sp Yes revalidate Re-validate Method me_significant->revalidate No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc optimize_lc->revalidate check_system->optimize_sp

Caption: A logical workflow for troubleshooting this compound signal variability.

SamplePrepComparison cluster_0 Sample Preparation Method cluster_1 Outcome ppt Protein Precipitation (PPT) + Fast and Simple - Low Selectivity - High Matrix Effect lle Liquid-Liquid Extraction (LLE) + Good Selectivity + Reduced Matrix Effect - More Labor Intensive ppt->lle Increasing Selectivity spe Solid-Phase Extraction (SPE) + High Selectivity + Minimal Matrix Effect - More Complex and Costly lle->spe Increasing Selectivity outcome Improved Data Quality (Accuracy & Precision) spe->outcome

Caption: Comparison of sample preparation techniques for matrix effect reduction.

Frequently Asked Questions (FAQs)

Q1: Why am I observing ion suppression even when using a deuterated internal standard like this compound?

A1: While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the analyte and experience similar ionization effects, significant ion suppression can still impact the overall sensitivity of the assay.[7] If the suppression is severe, the signal for both the analyte and the IS may fall below the desired limit of quantitation. Furthermore, in cases of extreme matrix effects or slight chromatographic separation between the analyte and the IS (isotopic effect), their suppression might not be identical, leading to inaccuracies.[3] The primary goal should always be to minimize the source of the matrix effect through better sample cleanup and chromatography.[1][4]

Q2: What are the most common sources of matrix effects when analyzing Amlodipine in plasma?

A2: For plasma samples, the most common sources of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes.[2] Other endogenous components like salts, proteins, and metabolites can also contribute.[7] The choice of sample preparation technique is critical for removing these interferences.

Q3: Is Protein Precipitation (PPT) a suitable sample preparation method for Amlodipine?

A3: While PPT is a fast and simple technique, it is often insufficient for removing the matrix components that cause significant ion suppression in LC-MS/MS bioanalysis.[1] For Amlodipine, which is often measured at low concentrations in plasma, more rigorous cleanup methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally recommended to achieve the required sensitivity and robustness by minimizing matrix effects.[5][8][9]

Q4: How can I optimize my chromatographic conditions to reduce matrix effects?

A4: Chromatographic optimization aims to separate Amlodipine and this compound from co-eluting matrix components. Strategies include:

  • Gradient Adjustment: A longer, shallower gradient can improve the resolution between the analyte and interferences.

  • Column Chemistry: Using a C18 column is common, but experimenting with other stationary phases (e.g., phenyl-hexyl) might provide different selectivity.[5]

  • Mobile Phase Modifiers: Using additives like ammonium formate can improve peak shape and may alter the retention of interfering compounds.[5] The goal is to shift the analyte peak away from regions where matrix components elute.

Q5: My validation results show a matrix factor of 0.7 for Amlodipine, but the IS-normalized matrix factor is 0.98. Is this acceptable?

A5: A matrix factor of 0.7 indicates a 30% ion suppression for Amlodipine. However, an IS-normalized matrix factor of 0.98 demonstrates that this compound is experiencing a very similar degree of suppression and is effectively compensating for it.[7] For a robust method, this is generally considered acceptable, as the ratio of the analyte to the internal standard remains consistent. Nevertheless, it is always preferable to minimize the absolute matrix effect (i.e., bring the matrix factor closer to 1.0) to improve overall assay sensitivity.[7]

References

Optimizing mass spectrometry parameters for Amlodipine-d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amlodipine-d4 Mass Spectrometry Analysis

Welcome to the technical support center for the analysis of this compound using mass spectrometry. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for this compound detection?

A1: this compound is typically analyzed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1][2][3] The most common multiple reaction monitoring (MRM) transition is from the protonated molecule [M+H]⁺ to a specific product ion.

Q2: Why is positive ion mode preferred for this compound analysis?

A2: Positive ion electrospray ionization is preferred because it provides strong and stable signals for Amlodipine and its deuterated internal standard, leading to a better signal-to-noise ratio and a lower limit of quantification (LOQ).[1]

Q3: What is the expected fragmentation pattern for this compound?

A3: The precursor ion for this compound is the protonated molecule at m/z 413.2 or 413.3.[1][2][3] A common and abundant product ion is observed at m/z 238.1 or 237.9, which is used for quantification.[1][2][4]

Q4: Can this compound be used as an internal standard for both R- and S-Amlodipine?

A4: Yes, deuterated enantiomers such as (R)-Amlodipine-d4 and (S)-Amlodipine-d4 can be used as internal standards for the corresponding enantiomers of Amlodipine.[2][5] Using a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in biological matrices.[6][7][8]

Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Settings: Ensure the instrument is tuned and calibrated.[9] Verify that the correct MRM transitions and ionization mode are being used.

  • Sample Concentration: If the sample is too dilute, the signal may be weak. Conversely, a highly concentrated sample can lead to ion suppression.[9]

  • Ion Source Issues: A dirty or clogged ESI source can lead to poor ionization and signal instability. Regular cleaning and maintenance are essential.

  • Mobile Phase Composition: The mobile phase composition, including the type and concentration of buffer and organic modifier, can significantly impact ionization efficiency.[1] Experiment with different mobile phases to optimize the signal.

Troubleshooting Workflow for Poor Signal Intensity

PoorSignal cluster_solutions Solutions Start Start: Poor or No Signal CheckMS Verify MS Parameters (Tune, Calibration, MRM) Start->CheckMS CheckSample Evaluate Sample (Concentration, Degradation) CheckMS->CheckSample Parameters Correct s1 Correct Settings CheckMS->s1 Incorrect InspectSource Inspect Ion Source (Cleanliness, Spray) CheckSample->InspectSource Sample OK s2 Adjust Concentration CheckSample->s2 Issue Found OptimizeMP Optimize Mobile Phase (Composition, Additives) InspectSource->OptimizeMP Source Clean & Spraying s3 Clean Source InspectSource->s3 Dirty/Clogged LeakCheck Check for Leaks (LC and MS) OptimizeMP->LeakCheck Optimization Fails Resolved Signal Restored OptimizeMP->Resolved Successful LeakCheck->Resolved No Leaks Found, Re-evaluate s4 Fix Leak LeakCheck->s4 Leak Found s1->Resolved s2->Resolved s3->Resolved s4->Resolved

Caption: Troubleshooting workflow for poor or no signal intensity.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Possible Causes and Solutions:

  • Chromatographic Column Issues: The choice of the analytical column is critical. For chiral separations of Amlodipine enantiomers, specialized columns like cellulose-based ones are often required to achieve good peak shape.[2][3]

  • Mobile Phase Additives: The addition of basic modifiers like ethanolamine or ammonia to the mobile phase can improve peak shape for basic compounds like Amlodipine.[2][5]

  • Flow Rate: Optimizing the flow rate can improve peak resolution and shape.[1]

  • Injection Volume and Solvent: A large injection volume or a sample solvent that is much stronger than the mobile phase can lead to peak distortion.

Issue 3: Inconsistent Results or High Variability

Possible Causes and Solutions:

  • Matrix Effects: Ion suppression or enhancement from the sample matrix (e.g., plasma) is a common cause of variability.[1] Effective sample preparation, such as solid-phase extraction (SPE), is crucial to minimize matrix effects.[1][2][3]

  • Internal Standard Issues: Ensure the internal standard (this compound) is added consistently to all samples and standards. The peak area ratio of the analyte to the internal standard should be used for quantification to correct for variability.

  • Sample Stability: Amlodipine can be susceptible to degradation, particularly from light.[10] Protect samples from light and store them at appropriate temperatures.

Logical Relationship for Mitigating Matrix Effects

MatrixEffects cluster_methods Mitigation Methods Start Inconsistent Results (High Variability) AssessMatrix Assess Matrix Effects (Post-column infusion) Start->AssessMatrix OptimizeSamplePrep Optimize Sample Preparation AssessMatrix->OptimizeSamplePrep Suppression/Enhancement Observed ModifyChromo Modify Chromatography OptimizeSamplePrep->ModifyChromo Still Variable m1 Solid-Phase Extraction (SPE) OptimizeSamplePrep->m1 m2 Liquid-Liquid Extraction (LLE) OptimizeSamplePrep->m2 m3 Protein Precipitation OptimizeSamplePrep->m3 UseIS Ensure Consistent IS Use ModifyChromo->UseIS Still Variable m4 Gradient Elution ModifyChromo->m4 m5 Column Change ModifyChromo->m5 Resolved Consistent Results UseIS->Resolved Consistent m1->Resolved m2->Resolved m3->Resolved m4->Resolved m5->Resolved

Caption: Decision-making process for addressing matrix effects.

Experimental Protocols and Data

Optimized Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for this compound detection.

ParameterSettingReference
Ionization Mode Positive Electrospray (ESI)[1][2][3]
MRM Transition m/z 413.2 → 238.1[1]
m/z 413.3 → 237.9[2][3]
Declustering Potential 40 V[1]
Ion Spray Voltage 5500 V[2][3]
Source Temperature 300 °C[2][3]
Example Chromatographic Conditions

This table provides an example of liquid chromatography conditions used for the separation of Amlodipine and this compound.

ParameterConditionReference
Column Luna C18 (150 x 4.6 mm, 5 µm)[1]
Lux 3 µm Cellulose-4 (150 x 2 mm)[2][3]
Mobile Phase A Acetonitrile[1]
Mobile Phase B 5 mM Ammonium Formate[1]
Gradient/Isocratic Isocratic (80:20, v/v)[1]
Flow Rate 0.8 mL/min[1]
Column Temperature Not specified
Sample Preparation Protocol: Solid-Phase Extraction (SPE)

A common method for extracting Amlodipine and its internal standard from plasma is solid-phase extraction.[2][3]

  • Conditioning: Condition a Strata™-X polymeric reversed-phase SPE cartridge with 1 mL of methanol.[2]

  • Equilibration: Equilibrate the cartridge with 1 mL of water.[2]

  • Sample Loading: To 100 µL of plasma, add 5 µL of the internal standard working solution and 500 µL of 0.2% v/v ethanolamine in water. Vortex and load the sample onto the cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[2]

  • Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Experimental Workflow for this compound Analysis

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike SPE Solid-Phase Extraction Spike->SPE LC Liquid Chromatography SPE->LC MS Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Results Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

References

Improving peak shape and resolution for Amlodipine-d4 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amlodipine-d4 chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of this compound, focusing on achieving optimal peak shape and resolution.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds like Amlodipine (pKa ≈ 8.6) and its deuterated analog, this compound. It is often characterized by an asymmetry factor > 1.2.

Initial Checks:

  • Column Health: Ensure the column is not old or degraded. If in doubt, try a new column.

  • System Suitability: Verify that your HPLC/LC-MS system passes standard performance checks.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Problem: At pH values above 3, residual silanol groups (Si-OH) on the silica-based stationary phase can become deprotonated (SiO-), leading to secondary ionic interactions with the protonated amine group of this compound. This causes peak tailing.

    • Solution: Lower the mobile phase pH to be at least 2-3 units below the pKa of Amlodipine. A pH of 2.5-4 is generally effective. At this acidic pH, the silanol groups are protonated, minimizing secondary interactions.[1][2][3][4]

  • Use of Mobile Phase Additives:

    • Problem: Even at lower pH, some residual silanol activity might persist.

    • Solution: Incorporate a competing base or an amine additive into the mobile phase to block the active silanol sites.

      • Triethylamine (TEA): Add 0.1-0.5% TEA to the mobile phase. TEA is a small, basic molecule that preferentially interacts with the active silanol groups, reducing their availability to interact with this compound.[5]

      • Ammonium Salts: Buffers like ammonium acetate or ammonium formate can also help improve peak shape.

  • Column Selection:

    • Problem: The type of stationary phase can significantly impact peak shape.

    • Solution:

      • High-Purity Silica Columns: Use columns packed with high-purity, base-deactivated silica. These columns have a lower concentration of accessible silanol groups.

      • End-Capped Columns: Employ columns with extensive end-capping to shield the residual silanol groups.

      • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or polymer-based columns, which can offer different selectivity and reduced silanol interactions.

Issue 2: Peak Broadening

Peak broadening results in wider peaks with lower signal intensity, which can compromise sensitivity and resolution.

Troubleshooting Steps:

  • Extra-Column Volume:

    • Problem: Excessive volume in tubing, fittings, or the detector flow cell can cause the chromatographic band to spread.

    • Solution:

      • Use tubing with the smallest possible internal diameter and length.

      • Ensure all fittings are properly connected to minimize dead volume.

      • Use a low-volume detector flow cell if available.

  • Injection Volume and Solvent:

    • Problem: Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase can lead to band broadening.

    • Solution:

      • Reduce the injection volume.

      • Whenever possible, dissolve the sample in the initial mobile phase.

  • Flow Rate:

    • Problem: A flow rate that is too high or too low can lead to decreased efficiency and broader peaks.

    • Solution: Optimize the flow rate. For many standard 4.6 mm ID columns, a flow rate of 1.0 mL/min is a good starting point.[1][6]

Issue 3: Peak Splitting

Peak splitting, where a single peak appears as two or more, can be a complex issue.

Troubleshooting Steps:

  • If All Peaks are Split:

    • Problem: This usually indicates a problem at the head of the column or in the flow path before the column.

    • Solution:

      • Partially Blocked Frit: A blockage in the inlet frit of the column can distort the sample band. Try back-flushing the column or replacing the frit if possible.

      • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths. This often requires replacing the column.

      • Injector Issues: A problem with the injector, such as a partially blocked needle or a worn rotor seal, can cause sample introduction problems.

  • If Only the this compound Peak is Split:

    • Problem: This is often related to the sample solvent or co-elution.

    • Solution:

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger or has a very different pH than the mobile phase, it can cause peak distortion. Try dissolving the sample in the mobile phase.

      • Co-eluting Interference: An impurity or another compound may be eluting very close to this compound. To check this, alter the chromatographic conditions (e.g., change the mobile phase composition or gradient) to see if the split peak resolves into two separate peaks.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase pH for this compound analysis?

A1: For good peak shape on a standard silica-based C18 column, a mobile phase pH of 2.5 to 4.0 is recommended.[1][4] Amlodipine has a pKa of approximately 8.6, and operating at a low pH ensures that the analyte is in its protonated form and that the residual silanol groups on the stationary phase are not ionized, thus minimizing secondary interactions that cause peak tailing.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: A C18 column is the most commonly used and is generally a good choice.[1][7] To improve peak shape, it is advisable to use a modern, high-purity, base-deactivated C18 column with high end-capping. For specific applications or persistent peak shape issues, columns with alternative stationary phases, such as those with embedded polar groups, can be considered.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, both acetonitrile and methanol can be used. Acetonitrile is often preferred as it can provide better peak symmetry and lower backpressure.[1] However, the choice of organic modifier can also affect selectivity, so it may be worth experimenting with both to achieve the desired resolution from other components in your sample.

Q4: My this compound peak is still tailing even after lowering the mobile phase pH. What else can I do?

A4: If lowering the pH is not sufficient, consider adding an amine modifier like triethylamine (TEA) at a concentration of 0.1-0.5% to your mobile phase.[5] TEA will compete with this compound for interaction with active silanol sites on the stationary phase, thereby improving peak shape. Also, ensure your column is in good condition and consider trying a different brand or type of C18 column.

Q5: How can I improve the resolution between this compound and a closely eluting impurity?

A5: To improve resolution, you can try several approaches:

  • Optimize the Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH: A small change in the mobile phase pH can sometimes significantly impact the retention of ionizable compounds and improve resolution.

  • Use a Different Column: A column with a different stationary phase chemistry or a longer column with a smaller particle size can provide higher efficiency and better resolution.

Data Presentation

Table 1: Effect of Mobile Phase pH on Amlodipine Peak Shape

Mobile Phase pHTailing Factor (Asymmetry)Observations
7.0> 2.0Significant peak tailing observed.[2]
5.01.5 - 2.0Moderate peak tailing.
4.6AcceptableGood peak shape and reproducibility reported.[1]
3.01.1 - 1.4Improved peak symmetry.[4]
2.8AcceptableGood resolution and peak shape reported with the addition of triethylamine.[5]

Note: The exact tailing factor can vary depending on the specific column, instrument, and other chromatographic conditions.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

Objective: To prepare a mobile phase that minimizes peak tailing for this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid or phosphoric acid

  • Ammonium acetate or triethylamine (optional)

Procedure:

  • Aqueous Phase Preparation:

    • To 1 L of HPLC-grade water, add a buffer salt such as ammonium acetate to a final concentration of 10 mM.

    • Adjust the pH of the aqueous phase to the desired value (e.g., pH 3.0) using a suitable acid like formic acid or phosphoric acid.

    • If using an amine additive, add triethylamine to a final concentration of 0.1% (v/v) to the aqueous phase before pH adjustment.

  • Mobile Phase Preparation:

    • Mix the prepared aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 60:40 v/v aqueous:organic).

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • System Equilibration:

    • Flush the HPLC system and column with the newly prepared mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved, before injecting the sample.

Visualization

TroubleshootingWorkflow start Start: Poor Peak Shape or Resolution for this compound check_peak_shape Identify the Primary Issue start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing broadening Peak Broadening check_peak_shape->broadening Broadening splitting Peak Splitting check_peak_shape->splitting Splitting resolution Poor Resolution check_peak_shape->resolution Resolution adjust_ph Lower Mobile Phase pH (2.5-4.0) tailing->adjust_ph check_tailing_after_ph Tailing Improved? adjust_ph->check_tailing_after_ph add_additive Add Mobile Phase Additive (e.g., 0.1% TEA) check_tailing_after_ph->add_additive No end End: Optimized Peak Shape and Resolution check_tailing_after_ph->end Yes check_tailing_after_additive Tailing Resolved? add_additive->check_tailing_after_additive change_column Consider a Different Column (e.g., High-Purity, Base-Deactivated) check_tailing_after_additive->change_column No check_tailing_after_additive->end Yes change_column->end check_extra_column_vol Minimize Extra-Column Volume (Tubing, Fittings) broadening->check_extra_column_vol check_injection Optimize Injection Volume and Solvent check_extra_column_vol->check_injection optimize_flow_rate Optimize Flow Rate check_injection->optimize_flow_rate optimize_flow_rate->end all_peaks_split Are All Peaks Split? splitting->all_peaks_split check_frit_void Check for Blocked Frit or Column Void all_peaks_split->check_frit_void Yes check_solvent_coelution Check Sample Solvent and for Co-elution all_peaks_split->check_solvent_coelution No check_frit_void->end check_solvent_coelution->end optimize_mobile_phase Optimize Mobile Phase Composition (Organic %) resolution->optimize_mobile_phase change_organic Change Organic Modifier (ACN vs. MeOH) optimize_mobile_phase->change_organic change_column_res Use a Higher Efficiency Column change_organic->change_column_res change_column_res->end

Caption: Troubleshooting workflow for this compound chromatography.

References

Stability of Amlodipine-d4 in biological matrices and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Amlodipine-d4 in biological matrices and stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Some studies have also shown stability for up to 7 days at 1-10°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1][2]

Q2: How stable is this compound in human plasma?

A2: this compound has demonstrated good stability in human plasma under various laboratory conditions. This includes long-term storage, multiple freeze-thaw cycles, and typical bench-top and autosampler conditions.

Q3: Can I store plasma samples containing this compound at -20°C?

A3: Yes, studies have shown that this compound is stable in human plasma for at least 3 months when stored at -20°C.[3] For longer-term storage, temperatures of -50°C or -65°C have been validated for up to 129 and 90 days, respectively.[4][5]

Q4: How many times can I freeze and thaw plasma samples containing this compound?

A4: Plasma samples containing this compound have been shown to be stable for at least three freeze-thaw cycles without significant degradation.[4][6][7]

Q5: What is the bench-top stability of this compound in plasma at room temperature?

A5: this compound in human plasma is stable for at least 6 to 6.8 hours at room temperature.[4][6][7] This allows for sufficient time for sample processing without significant loss of the analyte.

Q6: How long can I keep processed samples in an autosampler?

A6: Processed plasma samples containing this compound have demonstrated stability in an autosampler at 10°C for up to 73.75 hours.[4] Another study reported stability for up to 48 hours under similar conditions.[6][7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low recovery of this compound from plasma samples. Analyte degradation due to improper storage.- Ensure plasma samples are stored at or below -20°C immediately after collection and processing. - Avoid more than three freeze-thaw cycles. - Verify that bench-top processing time at room temperature does not exceed 6 hours.
Inefficient extraction procedure.- Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. - Ensure the pH of the sample is appropriate for optimal extraction of this compound. - Use a validated analytical method.
Inconsistent results between replicates. Sample non-homogeneity.- Vortex plasma samples thoroughly after thawing and before aliquoting. - Ensure complete dissolution of the residue after evaporation of the extraction solvent.
Autosampler instability.- Confirm the temperature of the autosampler is maintained at the validated temperature (e.g., 10°C). - Analyze samples within the validated autosampler stability window (e.g., 48-73 hours).
Degradation of this compound stock solution. Improper storage conditions.- Store stock solutions at -80°C for long-term or -20°C for short-term use.[1][2] - Aliquot solutions to minimize freeze-thaw cycles.[1][2] - Protect from light where necessary.
Contamination of solvent.- Use high-purity, LC-MS grade solvents for stock solution preparation. - Prepare fresh stock solutions periodically.

Quantitative Stability Data

The stability of this compound is typically assessed by analyzing quality control (QC) samples at low and high concentrations after exposure to different conditions. The percentage deviation from the nominal concentration should generally be within ±15%.

Table 1: Stability of this compound in Human Plasma
Stability ConditionTemperatureDurationMaximum % Deviation from NominalReference(s)
Freeze-ThawRoom Temp / -65°C3 Cycles< 15%[4][5]
Bench-TopRoom Temperature6.8 hours< 15%[4]
Autosampler10°C73.75 hours< 15%[4]
Long-Term-20°C3 months< 15%[3]
Long-Term-50°C129 days< 15%[4]
Long-Term-65°C90 days< 15%[5]
Table 2: Stability of this compound Stock Solutions
Storage ConditionTemperatureDurationStability AssessmentReference(s)
Short-Term1-10°C7 days% Stability: 103.3%[4]
Short-Term2-8°C (Refrigerator)4 daysStable[6][7]
Short-Term-20°C1 monthRecommended[1][2]
Long-Term-80°C6 monthsRecommended[1][2]

Experimental Protocols

This compound Stock Solution Preparation and Storage

A typical protocol for the preparation of this compound stock solution for use in LC-MS/MS analysis is as follows:

  • Preparation: Accurately weigh a known amount of this compound standard.

  • Dissolution: Dissolve the standard in a suitable solvent, such as methanol or DMSO, to a final concentration of, for example, 1 mg/mL.

  • Storage: Store the primary stock solution at -80°C.

  • Working Solutions: Prepare working solutions by diluting the primary stock solution with the appropriate solvent (e.g., methanol/water) to the desired concentrations for spiking into calibration standards and quality control samples. Store working solutions at 2-8°C for short-term use.

G cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve 1 mg/mL storage_neg80 Primary Stock -80°C dissolve->storage_neg80 storage_fridge Working Solutions 2-8°C storage_neg80->storage_fridge Dilution

This compound Stock Solution Workflow

Biological Sample Stability Testing Workflow

The following workflow outlines a general procedure for assessing the stability of this compound in a biological matrix like human plasma.

  • Sample Spiking: Prepare low and high concentration quality control (QC) samples by spiking known amounts of this compound into blank human plasma.

  • Stability Conditions: Subject the QC samples to various stability testing conditions as detailed in Table 1.

  • Sample Extraction: At the end of the stability period, extract this compound and an internal standard from the plasma samples. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation: Calculate the concentration of this compound in the stability QC samples against a freshly prepared calibration curve. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

G cluster_setup Experiment Setup cluster_conditions Stability Conditions cluster_analysis Analysis spike Spike Blank Plasma with this compound ft Freeze-Thaw spike->ft bt Bench-Top spike->bt as Autosampler spike->as lt Long-Term spike->lt extract Sample Extraction (LLE/SPE) ft->extract bt->extract as->extract lt->extract lcms LC-MS/MS Analysis extract->lcms data Data Evaluation (within ±15%) lcms->data

Biological Sample Stability Workflow

References

Troubleshooting poor recovery of Amlodipine-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor recovery of Amlodipine-d4 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experimental workflows.

General Troubleshooting for Poor this compound Recovery

Low recovery of this compound can stem from various factors across different extraction methods. A systematic approach to troubleshooting is crucial. The first step is to identify where the analyte is being lost by collecting and analyzing fractions from each step of the extraction process.[1][2]

cluster_Start Initial Observation cluster_Diagnosis Diagnostic Steps cluster_Causes Potential Root Causes cluster_Solutions Corrective Actions start Poor this compound Recovery check_fractions Analyze all fractions: - Sample load - Wash steps - Final eluate start->check_fractions analyte_location Where is the analyte lost? check_fractions->analyte_location in_load Lost in Loading/Flow-through analyte_location->in_load Loading in_wash Lost during Wash Steps analyte_location->in_wash Wash on_sorbent Retained on Sorbent/Column analyte_location->on_sorbent Elution co_precipitation Co-precipitated with Proteins analyte_location->co_precipitation Precipitation solution_load Optimize Sample pH Adjust Loading Solvent Polarity Decrease Flow Rate in_load->solution_load solution_wash Decrease Wash Solvent Strength Use a More Selective Wash Solvent in_wash->solution_wash solution_sorbent Increase Elution Solvent Strength Increase Elution Volume Optimize Elution pH on_sorbent->solution_sorbent solution_ppt Select a Different Precipitation Solvent Optimize Solvent-to-Sample Ratio co_precipitation->solution_ppt

Caption: General troubleshooting workflow for poor analyte recovery.

Solid-Phase Extraction (SPE) Troubleshooting

SPE is a common technique for sample clean-up, but poor recovery can occur if the method is not optimized for the specific analyte and matrix.

FAQs for SPE

Q1: My this compound recovery is low, and I suspect an issue with the sample loading step. What should I check?

A1: If this compound is lost during sample loading, it indicates insufficient retention on the SPE sorbent. Consider the following adjustments:

  • pH Adjustment: Amlodipine has a pKa of 8.6.[3] To ensure it is in its ionized state for strong cation exchange (SCX) sorbents, adjust the sample pH to be at least 2 units below the pKa (e.g., pH ≤ 6.6). For reversed-phase (RP) sorbents, adjusting the pH to be 2 units above the pKa (e.g., pH ≥ 10.6) will render it neutral and enhance retention.

  • Loading Solvent: Ensure the sample is dissolved in a solvent that is weak enough to allow the analyte to bind to the sorbent. You may need to dilute the sample with a weaker solvent.[1]

  • Flow Rate: A high flow rate during sample loading can prevent proper interaction between this compound and the sorbent.[1][4] Try decreasing the flow rate to approximately 1 mL/min.[1]

Q2: What should I do if this compound is being eluted during the wash steps?

A2: This indicates that your wash solvent is too strong. The goal of the wash step is to remove interferences without eluting the analyte of interest.

  • Reduce Solvent Strength: Decrease the percentage of organic solvent in your wash solution.[5] For example, if you are using 50% methanol, try reducing it to 20% or 30%.

  • Optimize pH: Ensure the pH of the wash solvent is appropriate to maintain the desired interaction between this compound and the sorbent (ionized for ion-exchange, neutral for reversed-phase).

Q3: I've confirmed that this compound is retained on the column but is not eluting. How can I improve elution?

A3: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the analyte-sorbent interaction.

  • Increase Elution Solvent Strength: For reversed-phase sorbents, increase the percentage of organic solvent (e.g., from 70% to 90% acetonitrile or methanol). For ion-exchange sorbents, you may need to use a solvent with a higher ionic strength or a pH that neutralizes the analyte.[4][5]

  • Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely desorb the analyte.[4] Try increasing the elution volume in increments.

  • Soak Step: Allow the elution solvent to soak in the sorbent bed for 1-5 minutes before applying vacuum or pressure. This can improve the efficiency of desorption.[1]

SPE Experimental Protocol (Example)

This is a generic protocol for a mixed-mode cation exchange (MCX) SPE cartridge, which is often suitable for basic compounds like Amlodipine.

  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.[1]

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water, pH ~2.7).

  • Sample Loading: Pre-treat the plasma sample by diluting it 1:1 with the acidic buffer. Load the pre-treated sample onto the cartridge at a slow flow rate (~0.5-1 mL/min).[1]

  • Washing:

    • Wash 1: 1 mL of the acidic buffer to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. This basic pH will neutralize the analyte, disrupting its interaction with the SCX sorbent.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

cluster_SPE Solid-Phase Extraction (SPE) Workflow Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Sample (Acidified Plasma) Equilibrate->Load Wash1 4a. Wash 1 (Acidic Buffer) Load->Wash1 Wash2 4b. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute (Basic Methanol) Wash2->Elute Dry 6. Dry & Reconstitute Elute->Dry

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Troubleshooting

LLE separates compounds based on their differential solubilities in two immiscible liquids. For this compound, pH and solvent choice are critical.

FAQs for LLE

Q1: What is the optimal pH for extracting this compound from an aqueous sample?

A1: To extract this compound into an organic solvent, it should be in its neutral, un-ionized form. Since the pKa of Amlodipine is 8.6, the pH of the aqueous sample should be adjusted to be at least 2 units above this value (e.g., pH ≥ 10.6).[3] This ensures the amine group is deprotonated, making the molecule less polar and more soluble in organic solvents. Studies have shown that maximum extraction for amlodipine often occurs at a pH between 7 and 8, which represents a trade-off, but adjusting to a more basic pH is theoretically optimal for maximizing the neutral form.[6]

Q2: Which organic solvent should I choose for this compound extraction?

A2: The choice of solvent is crucial for good recovery. A suitable solvent should be immiscible with water, have a high affinity for Amlodipine, and be easy to evaporate.

  • Commonly Used Solvents: Methyl tertiary-butyl ether (MTBE) and ethyl acetate are frequently used for Amlodipine extraction.[7][8]

  • Solvent Polarity: Amlodipine is a moderately polar molecule. Solvents like diethyl ether, MTBE, or ethyl acetate are often effective. Highly non-polar solvents like hexane may result in poor recovery, while very polar solvents may be too miscible with the aqueous phase.

Q3: I am observing emulsion formation during the extraction. How can I prevent or resolve this?

A3: Emulsion is a common problem in LLE, especially with plasma samples.

  • Gentle Mixing: Instead of vigorous shaking (vortexing), gently rock or invert the sample tube for mixing.

  • Centrifugation: Centrifuging the sample after mixing can help break the emulsion.

  • Salt Addition: Adding a small amount of salt (e.g., sodium chloride) to the aqueous phase can increase its polarity and help break the emulsion.

LLE Experimental Protocol (Example)
  • Sample Preparation: To 200 µL of plasma sample, add the this compound internal standard.

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 1M sodium hydroxide or ammonium hydroxide) to raise the sample pH above 10.

  • Extraction: Add 1 mL of methyl tertiary-butyl ether (MTBE).

  • Mixing: Gently mix by inversion for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Dry Down & Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.

cluster_LLE Liquid-Liquid Extraction (LLE) Workflow Sample 1. Plasma Sample + IS pH_Adjust 2. Adjust to Basic pH (e.g., pH > 10) Sample->pH_Adjust Add_Solvent 3. Add Organic Solvent (e.g., MTBE) pH_Adjust->Add_Solvent Mix 4. Mix Gently Add_Solvent->Mix Centrifuge 5. Centrifuge to Separate Phases Mix->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Dry & Reconstitute Collect->Dry

Caption: A typical workflow for Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT) Troubleshooting

PPT is a fast but less clean extraction method. Poor recovery is often due to the analyte co-precipitating with the plasma proteins.

FAQs for PPT

Q1: My this compound recovery is low after protein precipitation. What could be the cause?

A1: Low recovery in PPT can occur if this compound, which may be protein-bound, gets trapped and removed with the precipitated proteins.

  • Choice of Solvent: Acetonitrile is a common and effective precipitating agent. Methanol can also be used, but it may be less efficient at precipitating proteins.

  • Solvent-to-Plasma Ratio: A common ratio is 3:1 (acetonitrile:plasma). If recovery is poor, you can try increasing this ratio (e.g., 4:1) to ensure more complete protein precipitation and release of the bound drug.

  • Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes improve the efficiency of protein removal and analyte recovery.

Q2: How can I minimize matrix effects when using protein precipitation?

A2: PPT is known for resulting in significant matrix effects because endogenous substances like phospholipids remain in the supernatant.[9]

  • Optimize Chromatography: Develop a robust chromatographic method to separate this compound from co-eluting matrix components.[7]

  • Combined Methods: Consider a PPT step followed by LLE or SPE (often called "crash and shoot") for a cleaner extract.

PPT Experimental Protocol (Example)
  • Sample Preparation: To 100 µL of plasma containing this compound internal standard, add 300 µL of ice-cold acetonitrile.

  • Precipitation: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted if a concentration step is needed.

Data Summary

The following table summarizes typical recovery data for Amlodipine under different extraction conditions found in the literature.

Extraction MethodAnalyteSolvent/SorbentpHAverage Recovery (%)Reference
LLEAmlodipineMethyl Tertiary Butyl EtherNot Specified93.9 - 97.9[7]
LLE(R)-AmlodipineNot SpecifiedNot Specified94.14[10]
LLE(S)-AmlodipineNot SpecifiedNot Specified92.23[10]
PPT-LLELevoamlodipineNot SpecifiedNot SpecifiedNot Specified[11]

Impact of pH on this compound State

Understanding the ionization state of this compound is fundamental to developing a robust extraction method. The pKa of its primary amine group is approximately 8.6.

cluster_pH Impact of pH on this compound (pKa ≈ 8.6) Ionized Ionized Form (R-NH3+) - Water Soluble - Retained by Cation Exchange Neutral Neutral Form (R-NH2) - Organic Soluble - Retained by Reversed Phase Ionized->Neutral pH > pKa (Deprotonation) Neutral->Ionized pH < pKa (Protonation)

Caption: Relationship between pH and the ionization state of this compound.

References

Minimizing ion suppression of Amlodipine-d4 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Amlodipine-d4 signal in LC-MS/MS analyses.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: I am observing a weak or inconsistent signal for this compound. What are the likely causes?

A weak or inconsistent signal for this compound is a common problem often attributed to ion suppression. Ion suppression is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to inaccurate and unreliable quantitative results.[1]

Potential causes include:

  • Inadequate Sample Cleanup: Complex biological matrices, such as plasma, contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of this compound.[2][3]

  • Poor Chromatographic Resolution: If matrix components co-elute with this compound, they will compete for ionization in the MS source, leading to a suppressed signal.[4]

  • Suboptimal MS Source Conditions: Improperly optimized mass spectrometer source parameters (e.g., temperature, gas flows, and voltages) can contribute to inefficient ionization and signal loss.

  • Degradation of this compound: Instability of the internal standard in the sample matrix or during storage can lead to a reduced signal. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability.[5]

Q2: How can I improve my sample preparation to reduce ion suppression?

Effective sample preparation is crucial for removing interfering matrix components.[2] The choice of technique can significantly impact the cleanliness of the final extract.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for selectively extracting Amlodipine while removing a significant portion of the matrix interferences.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup. The choice of extraction solvent is critical for achieving good recovery and minimizing interferences.[8][9]

  • Protein Precipitation (PPT): While being a simpler method, PPT is generally less effective at removing matrix components compared to SPE and LLE, and may result in more significant ion suppression.[2]

Q3: What chromatographic conditions are recommended to minimize ion suppression for this compound?

Optimizing the chromatographic separation is key to resolving this compound from co-eluting matrix interferences.

  • Column Chemistry: A C18 column is commonly used for the separation of Amlodipine.[8][10]

  • Mobile Phase Composition: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).[6][9][10] The use of mobile phase additives like ammonium acetate can help to prevent ion suppression.[9]

  • Gradient Elution: Employing a gradient elution program can effectively separate early-eluting polar interferences from the this compound peak.[8]

Q4: How does using this compound as an internal standard help with ion suppression?

A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis because it has the same chemical properties as the analyte (Amlodipine).[1] This means it will co-elute and experience the same degree of ion suppression as the analyte.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Q5: My analyte-to-internal standard (Amlodipine/Amlodipine-d4) area ratio is inconsistent across replicate injections. What should I investigate?

Inconsistent area ratios, even when using a SIL-IS, can indicate several issues:

  • Incomplete Co-elution: Although chemically similar, slight chromatographic separation between Amlodipine and this compound can occur, leading to differential ion suppression. Optimization of the chromatographic method is necessary to ensure complete co-elution.

  • High Analyte Concentration: At very high concentrations, the analyte can start to suppress the ionization of the internal standard, leading to a non-linear response.[1] Diluting the sample may be necessary.

  • Contamination: Contamination in the LC-MS system can cause variable ion suppression.[4] Ensure the system is clean by running blanks and using high-purity solvents.

Data Summary

The following tables summarize quantitative data from various studies, highlighting the effectiveness of different sample preparation and analytical methods in minimizing ion suppression for Amlodipine.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodMatrixAnalyte Recovery (%)Internal Standard (this compound) Recovery (%)Matrix Effect (Absolute)Reference
Solid-Phase Extraction (SPE)Human Plasma78.789.30.97 - 1.02[10]
Solid-Phase Extraction (SPE)Human Plasma92.2 - 94.1Not ReportedNo matrix effect observed
Liquid-Liquid Extraction (LLE)Human Plasma>60>80No matrix suppression observed

Table 2: LC-MS/MS Method Performance

ParameterValueReference
Linearity Range0.302–20.725 ng/mL[10]
Lower Limit of Quantification (LLOQ)0.302 ng/mL[10]
Intra-day Precision (%CV)< 10[10]
Inter-day Precision (%CV)< 10[10]
Accuracy (%)within ±8 of nominal[10]
IS-Normalized Matrix Factor0.992[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Solid-Phase Extraction (SPE) for Amlodipine from Human Plasma

This protocol is based on the method described by Mandhadi et al. (2014).[10]

  • Sample Pre-treatment: To 500 µL of human plasma in a pre-labeled tube, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a Strata™-X 33 µm Polymeric Reversed Phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 2% v/v formic acid in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Amlodipine

This protocol is a representative method based on several cited studies.[6][8][9][10]

  • LC System: Agilent 1200 Series HPLC or equivalent

  • MS System: AB Sciex API 4000 Triple Quadrupole Mass Spectrometer or equivalent

  • Column: Luna C18 (2) 100A (150 x 4.6 mm, 5 µm)[10]

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in water[10]

    • B: Acetonitrile[10]

  • Gradient: Isocratic elution with 80% B[10]

  • Flow Rate: 0.8 mL/min[10]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive[10]

  • MS/MS Transitions:

    • Amlodipine: m/z 409.2 → 238.1[10]

    • This compound: m/z 413.2 → 238.1[10]

Visualizations

The following diagrams illustrate key concepts and workflows for minimizing ion suppression.

IonSuppressionTroubleshooting Start Start: Weak/Inconsistent This compound Signal CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckChromatography Evaluate Chromatography Start->CheckChromatography CheckMSSource Optimize MS Source Start->CheckMSSource ImproveSamplePrep Implement More Rigorous Cleanup (e.g., SPE) CheckSamplePrep->ImproveSamplePrep Is cleanup minimal (e.g., PPT)? OptimizeGradient Optimize Gradient Profile & Mobile Phase CheckChromatography->OptimizeGradient Is there peak tailing or co-elution? TuneSourceParams Tune Source Parameters (e.g., Gas Flow, Temp) CheckMSSource->TuneSourceParams Are parameters generic? End End: Signal Improved ImproveSamplePrep->End OptimizeGradient->End TuneSourceParams->End

Caption: A troubleshooting workflow for addressing weak this compound signals.

SIL_IS_Compensation cluster_0 In the Ion Source cluster_1 Signal Output Analyte Amlodipine Suppression Ion Suppression (Competition for Ionization) Analyte->Suppression SIL_IS This compound SIL_IS->Suppression Matrix Matrix Interferences Matrix->Suppression AnalyteSignal Suppressed Amlodipine Signal Suppression->AnalyteSignal SIL_IS_Signal Suppressed This compound Signal Suppression->SIL_IS_Signal Ratio Analyte/IS Ratio Remains Constant AnalyteSignal->Ratio SIL_IS_Signal->Ratio

Caption: How this compound compensates for ion suppression.

References

Selecting the appropriate mobile phase for Amlodipine-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate mobile phase for the analysis of Amlodipine-d4. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical mobile phases used for this compound analysis by LC-MS/MS?

A1: For LC-MS/MS analysis, particularly in bioanalytical studies where this compound is often used as an internal standard, reversed-phase chromatography is the standard approach. The mobile phase typically consists of an aqueous component with a buffer and an organic modifier. Commonly used mobile phases include:

  • Aqueous Phase:

    • Ammonium formate buffer (e.g., 5 mM)[1]

    • Ammonium acetate buffer

    • Formic acid in water (e.g., 0.1%)

  • Organic Modifier:

    • Acetonitrile[1]

    • Methanol

The selection between acetonitrile and methanol can influence chromatographic selectivity. Acetonitrile is often favored for its lower viscosity and ability to provide sharp peaks. The buffer is crucial for controlling the pH and ensuring consistent ionization of amlodipine, which is a basic compound.

Q2: How does the mobile phase composition for this compound differ from that of non-deuterated Amlodipine?

A2: The mobile phase composition for this compound is generally identical to that used for non-deuterated amlodipine.[1] Deuterium labeling does not significantly alter the physicochemical properties that govern chromatographic retention in reversed-phase HPLC. Therefore, methods developed for amlodipine can be directly applied to this compound, especially when it is used as an internal standard for the quantification of amlodipine.[1] The key is to ensure that the chromatographic system can adequately resolve the analyte from any potential interferences.

Q3: What is a good starting point for mobile phase development in an HPLC-UV method for Amlodipine analysis?

A3: A good starting point for developing an HPLC-UV method for amlodipine (and by extension, this compound) is a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent. A widely used combination is:

  • Aqueous Phase: Phosphate buffer (e.g., 25 mM KH2PO4) adjusted to a pH of around 3.[2]

  • Organic Phase: Acetonitrile or methanol.[2]

  • Ratio: A common starting gradient or isocratic condition is a 45:55 (v/v) ratio of acetonitrile to the aqueous buffer.[2]

The UV detection wavelength is typically set around 237-240 nm.[3]

Q4: Why is a buffer used in the mobile phase for Amlodipine analysis?

A4: Amlodipine is a basic compound with a pKa of approximately 8.6. The use of a buffer to control the mobile phase pH is critical for several reasons:

  • Consistent Retention Time: By maintaining a constant pH, the ionization state of the amlodipine molecule is stabilized, leading to reproducible retention times. Fluctuations in pH can cause shifts in retention.

  • Improved Peak Shape: Operating at a pH well below the pKa of amlodipine (e.g., pH 3-5) ensures that it is consistently in its protonated, ionized form. This can help to minimize secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, which can cause peak tailing.[4][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Symptoms: The chromatographic peak for this compound is asymmetrical with a pronounced "tail."

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Amlodipine, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. • Lower Mobile Phase pH: Adjust the aqueous phase pH to be between 3 and 4. This ensures that the silanol groups are not ionized and reduces their interaction with the protonated amlodipine. • Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of amlodipine.[3]
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak tailing. • Dilute the Sample: Reduce the concentration of the sample being injected.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shapes. • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.
Issue 2: Inconsistent Retention Times

Symptoms: The retention time for this compound shifts between injections or batches.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or when changing mobile phases. • Increase Equilibration Time: Ensure the column is equilibrated for a sufficient duration (e.g., 10-15 column volumes) before the first injection and between runs.
Mobile Phase pH Fluctuation An unbuffered or poorly buffered mobile phase can lead to pH changes, affecting the ionization state and retention of amlodipine. • Use a Buffer: Incorporate a suitable buffer (e.g., phosphate, acetate, or formate) in the aqueous portion of the mobile phase to maintain a constant pH.
Pump Performance Issues Inconsistent mobile phase composition due to pump malfunctions. • Check Pump Performance: Verify the pump's flow rate accuracy and precision. Purge the pump lines to remove any air bubbles.
Issue 3: Low Signal Intensity or Ion Suppression (LC-MS/MS)

Symptoms: The peak intensity for this compound is lower than expected or varies significantly between samples.

Possible Causes and Solutions:

CauseRecommended Solution
Matrix Effects Co-eluting compounds from the sample matrix (e.g., plasma, urine) can compete with this compound for ionization in the mass spectrometer source, leading to ion suppression.[6] • Improve Sample Preparation: Enhance the sample clean-up procedure to remove more matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[1] • Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from interfering matrix components.
Inappropriate Mobile Phase Additives Some mobile phase additives can suppress ionization. • Use Volatile Buffers: For LC-MS/MS, use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile buffers like phosphate. • Optimize Additive Concentration: If using additives like formic acid, optimize the concentration to achieve good ionization without significant suppression.
Mass Spectrometer Source Contamination A dirty ion source can lead to a general decrease in signal intensity. • Clean the MS Source: Follow the manufacturer's instructions for cleaning the ion source.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Amlodipine in Tablets

This protocol is adapted from a validated method for the analysis of amlodipine in pharmaceutical tablets.[3]

1. Materials and Reagents:

  • Amlodipine Besylate reference standard

  • HPLC grade acetonitrile and methanol

  • Triethylamine

  • Phosphoric acid

  • HPLC grade water

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Prepare a triethylamine solution by dissolving 7 mL of triethylamine in 1000 mL of purified water.

  • Adjust the pH of the triethylamine solution to 3.0 ± 0.1 with phosphoric acid.

  • The mobile phase is a mixture of acetonitrile, methanol, and the prepared triethylamine solution in a ratio of 15:35:50 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Standard Solution Preparation:

  • Accurately weigh about 50 mg of Amlodipine Besylate reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 60 mL of the mobile phase and sonicate to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of approximately 0.05 mg/mL.

4. Sample Preparation (from tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 5 mg of amlodipine and transfer it to a 100 mL volumetric flask.

  • Add about 60 mL of the mobile phase and sonicate for 10 minutes to dissolve the amlodipine.

  • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm filter.

5. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Triethylamine solution (pH 3.0) (15:35:50, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 237 nm
Protocol 2: LC-MS/MS Bioanalysis of Amlodipine with this compound Internal Standard

This protocol is based on a validated method for the simultaneous determination of amlodipine and valsartan in human plasma, using this compound as an internal standard.[1]

1. Materials and Reagents:

  • Amlodipine and this compound reference standards

  • HPLC grade acetonitrile and methanol

  • Ammonium formate

  • Formic acid

  • HPLC grade water

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Prepare a 5 mM ammonium formate solution in water.

  • The mobile phase is a mixture of acetonitrile and 5 mM ammonium formate solution in a ratio of 80:20 (v/v).

  • Filter and degas the mobile phase before use.

3. Standard and Internal Standard Stock Solutions:

  • Prepare stock solutions of amlodipine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions with a suitable diluent (e.g., 50:50 methanol:water).

4. Sample Preparation (from plasma):

  • To 300 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

  • Pre-treat the sample by adding 300 µL of 5% orthophosphoric acid and vortex.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 5% methanol in water, followed by water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

5. LC-MS/MS Conditions:

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:5 mM Ammonium Formate (80:20, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature Ambient

Mass Spectrometric Conditions:

ParameterAmlodipineThis compound
Ionization Mode ESI PositiveESI Positive
MRM Transition m/z 409.2 → 238.1m/z 413.2 → 238.1
Declustering Potential (DP) 40 V40 V
Collision Energy (CE) 15 V15 V

Visualizations

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc Inject ms Mass Spectrometry (MRM) hplc->ms data_analysis Data Analysis & Quantification ms->data_analysis Data Acquisition

Caption: LC-MS/MS workflow for this compound analysis in plasma.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound cause1 Check for Secondary Silanol Interactions start->cause1 cause2 Investigate Column Overload start->cause2 cause3 Assess Column Health start->cause3 solution1a Lower Mobile Phase pH (e.g., 3-4) cause1->solution1a Is pH > 4? solution1b Add Competing Base (e.g., TEA) cause1->solution1b If pH adjustment is not sufficient solution2 Dilute Sample cause2->solution2 Is sample concentration high? solution3a Flush Column with Strong Solvent cause3->solution3a Has column performance degraded? solution3b Replace Column solution3a->solution3b If flushing fails

Caption: Troubleshooting decision tree for addressing peak tailing.

References

Amlodipine-d4 Analysis: A Technical Support Guide for Quality Control and System Suitability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Amlodipine-d4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the quality control and system suitability testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control specifications for this compound?

A1: Quality control specifications for this compound, a deuterium-labeled internal standard, focus on ensuring its identity, purity, and isotopic enrichment. These are critical for its use in quantitative analyses, such as bioequivalence or pharmacokinetic studies.[1][2][3] Key specifications are summarized in the table below.

Data Presentation: this compound Quality Control Specifications

ParameterTypical SpecificationAnalytical MethodPurpose
Appearance White to yellow solidVisual InspectionConfirms physical state and absence of gross contamination.
Chemical Purity ≥98% (often >99% by HPLC)HPLC-UV, LC-MSEnsures the material is free from chemical impurities that could interfere with analysis.[4][5]
Isotopic Enrichment ≥99% atom DMass Spectrometry (MS)Confirms the high abundance of the deuterated form, which is crucial for its function as an internal standard.[4][6]
d0 Content Typically ≤0.1%Mass Spectrometry (MS)Minimizes the contribution of the unlabeled form to the analyte signal.[6]
Identity Conforms to the structure¹H-NMR, Mass SpectrometryConfirms the chemical structure of the compound.
Molecular Formula C₂₀H₂₁D₄ClN₂O₅-Defines the elemental composition.[6]
Molecular Weight ~412.90 g/mol -Theoretical value based on the molecular formula.[6]

Q2: What are the essential system suitability tests for the HPLC analysis of this compound?

A2: System suitability testing (SST) is a regulatory requirement that ensures the analytical system is performing correctly before sample analysis.[7][8] For the HPLC analysis of this compound, the following parameters are crucial.[9][10]

Data Presentation: HPLC System Suitability Parameters

ParameterTypical Acceptance CriteriaPurpose
Precision/Repeatability (%RSD) ≤ 2.0% for peak areas of replicate injections (typically n=5 or 6)Ensures the reproducibility of the analytical system.[7][9]
Tailing Factor (T) ≤ 2.0Evaluates the symmetry of the chromatographic peak.[7][9]
Theoretical Plates (N) > 2000Measures the efficiency of the chromatographic column.[7]
Resolution (Rs) ≥ 2.0 (between this compound and any potential interfering peaks)Ensures the separation of closely eluting compounds.[7][9]
Retention Time (RT) RSD ≤ 1.0%Checks for the stability of the chromatographic separation over time.[7]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause 1: Column Degradation. The stationary phase of the column may be deteriorating.

    • Solution: Replace the column with a new one of the same type.

  • Possible Cause 2: Incompatible Sample Solvent. The solvent used to dissolve the this compound may be too strong or too weak compared to the mobile phase.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar composition.

  • Possible Cause 3: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of amlodipine and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For amlodipine, a slightly acidic pH (e.g., 3.0-4.5) is often used.[11]

  • Possible Cause 4: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

Issue 2: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in Pump Flow Rate. The HPLC pump may not be delivering the mobile phase at a constant rate.

    • Solution: Purge the pump to remove any air bubbles and ensure the pump seals are in good condition.

  • Possible Cause 2: Changes in Mobile Phase Composition. Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter retention times.

    • Solution: Prepare fresh mobile phase and keep the solvent reservoirs covered.

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect column temperature and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Issue 3: Low Signal Intensity or No Peak Detected in LC-MS/MS

  • Possible Cause 1: Incorrect Mass Spectrometer Settings. The precursor and product ion m/z values may be incorrectly set.

    • Solution: Verify the mass transitions for this compound. The parent ion is typically m/z 413.2 and a common product ion is m/z 238.0.[2][3]

  • Possible Cause 2: Ion Source Contamination. A dirty ion source can suppress the signal.

    • Solution: Clean the ion source according to the manufacturer's instructions.

  • Possible Cause 3: Sample Degradation. Amlodipine can degrade under certain conditions.

    • Solution: Prepare fresh samples and store them appropriately, typically at -20°C or -80°C in a solvent.[6]

Experimental Protocols

Protocol 1: HPLC-UV for Purity Assessment of this compound

This protocol outlines a general method for determining the chemical purity of this compound.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 15:35:50 (v/v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 237 nm.[10]

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the this compound sample to be tested in the same manner as the standard solution to achieve a final concentration of 100 µg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform system suitability tests by injecting the standard solution five times.

    • Inject the sample solution.

    • Calculate the purity by comparing the peak area of the this compound in the sample solution to that in the standard solution.

Protocol 2: LC-MS/MS for Quantification using this compound as an Internal Standard

This protocol describes a general method for the quantification of amlodipine in a biological matrix (e.g., plasma) using this compound as an internal standard.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A validated HPLC or UHPLC system.

    • Column: C18, 50 mm x 4.6 mm, 3.5 µm particle size.[3]

    • Mobile Phase: A mixture of 5 mM ammonium acetate in 0.1% formic acid, methanol, and acetonitrile (e.g., 40:30:30 v/v/v).[3]

    • Flow Rate: 0.7 mL/min.[2]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

    • Ionization Source: Electrospray Ionization (ESI).

    • MRM Transitions:

      • Amlodipine: m/z 409.1 → 238.0.[2][3]

      • This compound: m/z 413.2 → 238.0.[2][3]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of amlodipine to this compound against the concentration of amlodipine standards.

    • Determine the concentration of amlodipine in the unknown samples from the calibration curve.

Visualizations

Quality_Control_Workflow cluster_QC This compound Quality Control RawMaterial Receive this compound Raw Material Sampling Representative Sampling RawMaterial->Sampling QC_Testing Perform QC Tests (Purity, Identity, Isotopic Enrichment) Sampling->QC_Testing Specification_Check Compare Results to Specifications QC_Testing->Specification_Check Release Release for Use Specification_Check->Release Pass Reject Reject Material Specification_Check->Reject Fail

Caption: this compound Quality Control Workflow.

System_Suitability_Troubleshooting cluster_solutions Troubleshooting Steps Start System Suitability Test Fails Check_Precision Precision (%RSD) > 2.0%? Start->Check_Precision Check_Tailing Tailing Factor > 2.0? Check_Precision->Check_Tailing No Sol_Precision Check for leaks Purge pump Ensure sample uniformity Check_Precision->Sol_Precision Yes Check_Retention Retention Time Unstable? Check_Tailing->Check_Retention No Sol_Tailing Adjust mobile phase pH Use new column Check for column overload Check_Tailing->Sol_Tailing Yes System_OK System Suitable for Analysis Check_Retention->System_OK No Sol_Retention Equilibrate system longer Prepare fresh mobile phase Use column oven Check_Retention->Sol_Retention Yes Sol_Precision->Start Sol_Tailing->Start Sol_Retention->Start

Caption: System Suitability Troubleshooting Logic.

References

Dealing with contamination issues in Amlodipine-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amlodipine-d4 analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is a deuterated form of Amlodipine, a well-known calcium channel blocker used to treat hypertension.[1] In analytical chemistry, specifically in quantitative analysis by mass spectrometry (MS), this compound serves as an ideal internal standard (IS).[2] Because it is chemically almost identical to Amlodipine but has a different mass, it can be added to samples at a known concentration to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Amlodipine.[3][4]

Q2: What are the common sources of contamination in this compound analysis?

Contamination in this compound analysis can arise from several sources:

  • Cross-contamination from Amlodipine: Since Amlodipine and this compound are often handled in the same laboratory, there is a risk of the unlabeled drug contaminating the deuterated standard or the samples.

  • Impurities in the this compound standard: The deuterated standard itself may contain a small percentage of unlabeled Amlodipine.[5]

  • Contaminants from laboratory materials: Plasticizers, detergents, and other compounds can leach from labware and solvents, interfering with the analysis.

  • Matrix effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate results.[6][7]

Q3: What is "crosstalk" and can it be an issue in this compound analysis?

Crosstalk, or isotopic contribution, occurs when the signal from the unlabeled analyte (Amlodipine) contributes to the signal of the deuterated internal standard (this compound).[5] This can happen if the mass spectrometer cannot fully resolve the isotopic peaks of the two compounds. However, studies have shown that with appropriate mass spectrometry settings, such as a sufficient dwell time, no significant crosstalk is observed between the multiple reaction monitoring (MRM) of Amlodipine and this compound, even when they have identical product ions.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound analysis.

Problem 1: High background signal or unexpected peaks in blank samples.

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents 1. Analyze each solvent and reagent individually to identify the source of contamination.2. Use high-purity, LC-MS grade solvents and freshly prepared reagents.
Carryover from Previous Injections 1. Inject a series of blank samples after a high-concentration sample to check for carryover.2. Optimize the autosampler wash procedure, using a strong solvent to clean the injection needle and port between injections.
Leaching from Labware 1. Use glassware or polypropylene tubes instead of polystyrene.2. Pre-rinse all labware with the analysis solvent.

Problem 2: Inconsistent or drifting this compound signal.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation 1. Review the sample preparation protocol for any potential inconsistencies in pipetting or extraction.2. Ensure the internal standard is added accurately and consistently to all samples.[6]
Matrix Effects 1. Perform a matrix effect study by comparing the this compound signal in neat solution versus in a post-extraction spiked matrix sample.[7][9]2. Optimize the sample preparation method to remove more matrix components (e.g., use solid-phase extraction instead of protein precipitation).3. Adjust chromatographic conditions to separate this compound from co-eluting matrix components.[7]
Instability of this compound 1. Check the stability of this compound in the sample matrix and storage conditions.[10] Studies have shown Amlodipine and its deuterated analogs to be stable under various conditions, including bench-top, auto-sampler, and freeze-thaw cycles.[11]

Problem 3: Poor peak shape for this compound.

Possible Cause Troubleshooting Step
Column Degradation 1. Flush the column with a strong solvent.2. If peak shape does not improve, replace the analytical column.
Inappropriate Mobile Phase 1. Ensure the mobile phase pH is appropriate for Amlodipine (a basic compound). The use of basic mobile phase additives like ethanolamine has been shown to improve peak shape.[10]
Sample Overload 1. Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a common method for extracting Amlodipine and this compound from human plasma.[8][9]

  • Conditioning: Condition an Oasis HLB SPE cartridge (1 mL, 30 mg) with 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: To 100 µL of a plasma sample, add 25 µL of the this compound internal standard solution. Vortex for 10 seconds. Add 400 µL of 1.0% formic acid and vortex for another 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol.

  • Elution: Elute the analytes with 1.0 mL of methanol.

  • Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Amlodipine and this compound.[8][10]

Parameter Condition
LC Column Chromolith RP18e (100 mm × 4.6 mm) or similar C18 column
Mobile Phase Acetonitrile and 2 mM ammonium formate (pH 4.0) in a gradient or isocratic elution
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Amlodipine) Q1: 409.3 m/z -> Q3: 237.9 m/z
MRM Transition (this compound) Q1: 413.3 m/z -> Q3: 237.9 m/z

Visualizations

Troubleshooting Workflow for this compound Contamination

G Troubleshooting Workflow for this compound Contamination start Contamination Issue Identified (e.g., High Background, Unexpected Peaks) check_blanks Analyze Blank Samples (Solvent, Reagent, and Matrix Blanks) start->check_blanks is_blank_clean Are Blanks Clean? check_blanks->is_blank_clean source_identified Source of Contamination Identified (e.g., Solvents, Labware) is_blank_clean->source_identified No investigate_carryover Investigate Carryover is_blank_clean->investigate_carryover Yes end Contamination Resolved source_identified->end is_carryover Carryover Observed? investigate_carryover->is_carryover optimize_wash Optimize Autosampler Wash Method is_carryover->optimize_wash Yes check_is_purity Check Purity of this compound Standard is_carryover->check_is_purity No optimize_wash->end is_is_pure Is Standard Pure? check_is_purity->is_is_pure use_new_standard Use New, High-Purity Standard is_is_pure->use_new_standard No investigate_matrix Investigate Matrix Effects is_is_pure->investigate_matrix Yes use_new_standard->end investigate_matrix->end G Experimental Workflow for this compound Analysis sample_collection Sample Collection (e.g., Plasma) is_spiking Internal Standard Spiking (this compound) sample_collection->is_spiking sample_prep Sample Preparation (e.g., SPE, Protein Precipitation) is_spiking->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Results data_analysis->results

References

Technical Support Center: Enhancing Amlodipine-d4 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Amlodipine-d4 detection in bioanalytical experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to resolve them.

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

Question: My this compound signal is weak, and I'm struggling to achieve the desired lower limit of quantitation (LLOQ). What steps can I take to improve sensitivity?

Answer:

Low signal intensity for this compound can be caused by several factors, from sample preparation to instrument settings. Follow these steps to troubleshoot and enhance sensitivity:

  • Optimize Sample Preparation: Inefficient extraction of this compound from the biological matrix is a common cause of low signal.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up the sample and concentrating the analyte. Polymeric reversed-phase cartridges are often used for Amlodipine extraction.[1][2]

    • Liquid-Liquid Extraction (LLE): LLE can also yield good recoveries. A common approach involves protein precipitation followed by extraction with an organic solvent.[3]

    • Evaluate Recovery: Ensure your chosen extraction method provides high and consistent recovery for this compound. A recovery of over 80% is generally considered good.

  • Enhance Ionization Efficiency in the Mass Spectrometer: The ionization process is critical for generating a strong signal.

    • Electrospray Ionization (ESI): ESI in positive ion mode is commonly used for Amlodipine analysis.[1][2][4]

    • Optimize ESI Source Parameters: Systematically optimize parameters such as ion spray voltage, source temperature, nebulizer gas, and drying gas flow rates. Even small adjustments can significantly impact signal intensity.[4]

    • Mobile Phase Composition: The mobile phase can influence ionization efficiency. The use of additives like ammonium formate or formic acid can improve the protonation of Amlodipine, leading to a better signal.[4][5]

  • Refine Chromatographic Conditions: Proper chromatographic separation is key to reducing matrix effects and improving the signal-to-noise ratio.

    • Column Choice: A C18 column is frequently used for the separation of Amlodipine.[4]

    • Mobile Phase Gradient: Optimize the gradient to ensure this compound elutes as a sharp peak, well-separated from potential interferences.

    • Flow Rate: Adjust the flow rate to achieve optimal peak shape and sensitivity.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Question: The chromatographic peak for this compound is tailing or broad, which is affecting integration and reproducibility. How can I improve the peak shape?

Answer:

Poor peak shape can be attributed to several factors, including secondary interactions with the column, inappropriate mobile phase conditions, or issues with the LC system itself.

  • Address Secondary Interactions: Amlodipine is a basic compound and can interact with residual silanols on the silica-based column, leading to peak tailing.

    • Mobile Phase pH: Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can help to protonate Amlodipine and reduce secondary interactions.

    • Mobile Phase Additives: The addition of a small amount of a basic modifier to the mobile phase, such as ethanolamine, has been shown to improve peak shape for Amlodipine isomers.[2]

  • Optimize Chromatographic Conditions:

    • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

  • System Maintenance:

    • Check for Dead Volumes: Ensure all fittings and connections in the LC system are properly made to avoid dead volumes that can cause peak broadening.

    • Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column or replace it if necessary.

Issue 3: High Background Noise or Matrix Effects

Question: I am observing significant background noise and suspect matrix effects are suppressing my this compound signal. How can I minimize these interferences?

Answer:

Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte of interest.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing matrix components than protein precipitation.[6] Utilize a robust SPE protocol with appropriate wash steps to remove phospholipids and other interfering substances.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE procedure by adjusting the pH and using a selective extraction solvent to minimize the co-extraction of matrix components.

  • Optimize Chromatography:

    • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions where significant matrix components elute. A post-column infusion experiment can help identify these regions.

    • Divert Flow: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts and phospholipids at the beginning of the run).

  • Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard and is expected to co-elute with Amlodipine and experience similar matrix effects, thus compensating for signal suppression or enhancement. Ensure that the internal standard is added to the samples before any extraction steps.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for Amlodipine and this compound?

A1: The most commonly used multiple reaction monitoring (MRM) transitions for Amlodipine and its deuterated internal standard in positive ion mode are:

  • Amlodipine: Q1: 409.2 m/z → Q3: 238.1 m/z[4]

  • This compound: Q1: 413.2 m/z → Q3: 238.1 m/z[4]

Q2: What is a suitable internal standard for Amlodipine analysis?

A2: this compound is the ideal internal standard for the quantification of Amlodipine.[7][8] As a stable isotope-labeled analog, it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, which helps to correct for variability.[8]

Q3: What are the key parameters to optimize in the electrospray ionization (ESI) source for this compound?

A3: For optimal sensitivity, the following ESI source parameters should be carefully tuned:

  • Ion Spray Voltage: Typically set between 4500 and 5500 V in positive mode.[1][4]

  • Source Temperature: A temperature around 550°C is often used.[4]

  • Gas Flows: Optimization of curtain gas, collision gas, and ion source gases (nebulizer and auxiliary gas) is crucial for efficient desolvation and ion formation.[4]

Q4: What are the common sample preparation techniques for extracting this compound from plasma?

A4: The two most common and effective techniques are:

  • Solid-Phase Extraction (SPE): This method uses a cartridge to selectively adsorb the analyte and wash away interferences. It is known for providing cleaner extracts.[1][2][5]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent after protein precipitation.[9][10]

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Detection

ParameterSettingReference
Chromatography
ColumnC18 (e.g., Luna C18)[4]
Mobile PhaseAcetonitrile and 5 mM Ammonium Formate with 0.1% Formic Acid[11]
Flow Rate0.8 mL/min[4]
Injection Volume10 µL[1]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[1][4]
MRM Transition (Q1/Q3)413.2 / 238.1 m/z[4]
Ion Spray Voltage5500 V[4]
Source Temperature550 °C[4]
Collision Energy~15 V[4]

Table 2: Performance Characteristics of a Validated Amlodipine Assay

ParameterValueReference
Linearity Range0.302 – 20.725 ng/mL[4]
Lower Limit of Quantitation (LLOQ)0.302 ng/mL[4]
Mean Extraction Recovery89.3%[4]
Intra-day Precision (%CV)1.4 - 4.4%[4]
Inter-day Precision (%CV)1.6 - 4.5%[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a validated method for the simultaneous estimation of amlodipine and valsartan in human plasma.[4]

  • Sample Pre-treatment:

    • To 300 µL of plasma sample, add 50 µL of the internal standard working solution (containing this compound).

    • Add 300 µL of 5% ortho-phosphoric acid solution and vortex.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB (30 mg/1cc) cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

    • Centrifuge at 1500 rpm for 1 minute to pass the sample through the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Wash the cartridge again with 1 mL of Milli-Q water.

  • Elution:

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is pretreat Pre-treat with Acid add_is->pretreat load Load Sample pretreat->load condition Condition Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute evap->recon inject Inject into LC-MS/MS recon->inject

Caption: Workflow for this compound extraction from plasma using SPE.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_ms_params Mass Spectrometer Optimization cluster_chromatography Chromatography Issues start Low Signal Intensity? check_recovery Check Extraction Recovery start->check_recovery Yes optimize_esi Optimize ESI Source Parameters start->optimize_esi No, recovery is good optimize_spe Optimize SPE/LLE Protocol check_recovery->optimize_spe optimize_spe->optimize_esi check_mobile_phase Check Mobile Phase Additives optimize_esi->check_mobile_phase check_peak_shape Evaluate Peak Shape check_mobile_phase->check_peak_shape optimize_gradient Optimize LC Gradient check_peak_shape->optimize_gradient

Caption: Troubleshooting logic for low this compound signal intensity.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Amlodipine Using Amlodipine-d4 as an Internal Standard in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the analytical method validation for the quantification of amlodipine in biological matrices, specifically focusing on the use of Amlodipine-d4 as an internal standard (IS) according to FDA guidelines. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by experimental data.

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2] Accurate and reliable quantification of amlodipine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] The U.S. Food and Drug Administration (FDA) has established stringent guidelines for the validation of bioanalytical methods to ensure data integrity and reliability.[4] The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variability during sample processing and analysis.[5][6] This guide will detail the validation parameters for an LC-MS/MS method for amlodipine using this compound and compare it with other analytical approaches.

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

A sensitive and robust LC-MS/MS method for the quantification of amlodipine in human plasma using this compound as the internal standard is detailed below.

  • Sample Preparation: A solid-phase extraction (SPE) technique is commonly employed for the extraction of amlodipine and its internal standard from human plasma.[7][8]

    • To 300 µL of plasma, add 50 µL of the internal standard working solution (this compound).

    • Pre-treat the sample by adding a suitable buffer.

    • Load the sample onto a conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate organic solvent.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for separation.[5][7]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is used in an isocratic or gradient elution mode.[5][7]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[3][5]

    • Injection Volume: A small volume, typically 5-10 µL, is injected into the LC-MS/MS system.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.[5][7]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both amlodipine and this compound.[7][9]

      • Amlodipine transition: m/z 409.1 → 238.0[7]

      • This compound transition: m/z 413.2 → 238.0[7]

Alternative Analytical Methods

While LC-MS/MS with a stable isotope-labeled internal standard is considered the gold standard, other methods have been used for amlodipine quantification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive than LC-MS/MS but can be suitable for the analysis of pharmaceutical formulations.[1][10] It often involves a simpler sample preparation process but may be more susceptible to matrix interferences.[11]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers the advantage of high sample throughput and cost-effectiveness.[4] However, it generally provides lower sensitivity and resolution compared to HPLC and LC-MS/MS.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from various studies on the validation of analytical methods for amlodipine, highlighting the performance of the LC-MS/MS method with this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LC-MS/MS This compound Human Plasma 0.100 - 9.990 0.100 [7]
LC-MS/MSThis compoundHuman Plasma0.302 - 20.7250.302[5]
LC-MS/MSR-AML-d4 & S-AML-d4Human Plasma0.1 - 100.1[3]
LC-MS/MSGliclazideHuman Plasma0.05 - 120.05[9]
HPLC-UV-Rat Plasma0.05 - 10.00.05[11]
HPTLCZolpidemPharmaceutical Formulation0.1 - 0.8 (µ g/spot )0.08 (µ g/spot )[4]
Table 2: Accuracy and Precision
Analytical MethodInternal StandardConcentration Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LC-MS/MS This compound LQC, MQC, HQC < 10 < 10 92.5 - 107.6 [5]
LC-MS/MSR-AML-d4 & S-AML-d4LLOQ, LQC, MQC, HQCMet acceptance criteriaMet acceptance criteriaMet acceptance criteria[3]
LC-MS/MSDesipramineLLOQ, LQC, MQC, HQC< 15< 1585 - 115[6]
HPLC-UV-LQC, MQC, HQC< 15< 1589.69 - 100.65[10]
Table 3: Comparison of Internal Standards for Amlodipine Analysis by LC-MS/MS
Internal StandardStructural Similarity to AmlodipinePotential for Ion Suppression/EnhancementCommercial AvailabilityReference
This compound Identical (Isotopologue) Minimal, co-elutes closely Readily available [5][7]
NimodipineDihydropyridine derivativeSimilar, may have slight chromatographic differencesGood[4]
DesipramineTricyclic antidepressantDifferent, may have different ionization efficiencyGood[6]
GliclazideSulfonylureaDifferent, may have different ionization efficiencyGood[9]
TelmisartanAngiotensin II receptor blockerDifferent, may have different ionization efficiencyGood[12]

Mandatory Visualizations

Workflow for Bioanalytical Method Validation

Bioanalytical Method Validation Workflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Report Reporting Phase Develop_Method Method Development Define_Purpose Define Intended Purpose Develop_Method->Define_Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Validate_Parameters Validate Key Parameters (Accuracy, Precision, Linearity, etc.) Set_Criteria->Validate_Parameters Analyze_Samples Analyze Quality Control Samples Validate_Parameters->Analyze_Samples Document_Results Document All Results Analyze_Samples->Document_Results Validation_Report Prepare Validation Report Document_Results->Validation_Report Submit_Data Submit for Regulatory Review Validation_Report->Submit_Data

Caption: A flowchart outlining the key phases of bioanalytical method validation.

Decision Pathway for Internal Standard Selection

Internal Standard Selection Start Start IS Selection SIL_IS Stable Isotope-Labeled (SIL) IS Available? Start->SIL_IS Use_SIL Use SIL IS (e.g., this compound) SIL_IS->Use_SIL Yes Structural_Analog Structural Analog Available? SIL_IS->Structural_Analog No Validate Thoroughly Validate IS Performance Use_SIL->Validate Use_Analog Use Structural Analog (e.g., Nimodipine) Structural_Analog->Use_Analog Yes Other_Compound Select another compound with similar physicochemical properties Structural_Analog->Other_Compound No Use_Analog->Validate Other_Compound->Validate End Final IS Selection Validate->End

References

Comparing Amlodipine-d4 with other internal standards for amlodipine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Amlodipine-d4 sets a high bar for bioanalytical accuracy, though other internal standards can be effective alternatives depending on specific assay requirements.

For researchers, scientists, and drug development professionals, the accurate quantification of amlodipine in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a detailed comparison of this compound with other commonly used internal standards, supported by experimental data to inform your selection process.

The Gold Standard: this compound

Deuterated stable isotopes of the analyte, such as this compound, are widely considered the gold standard for internal standards in mass spectrometry-based bioanalysis. The co-elution of the analyte and its deuterated counterpart minimizes the effects of matrix suppression and extraction variability, leading to enhanced precision and accuracy.[1]

Studies employing this compound consistently demonstrate excellent analytical performance. For instance, a validated LC-MS/MS method for the simultaneous estimation of amlodipine and valsartan in human plasma using this compound and Valsartan-d9 as internal standards showed high reproducibility, with intra- and inter-day precision within 10% and accuracies within 8% of the nominal values.[1] Another study focusing on the enantiomeric quantification of amlodipine utilized R-AML-d4 and S-AML-d4, achieving a linear response over a concentration range of 0.1-10 ng/mL for each enantiomer.[2]

Alternative Internal Standards: Performance and Considerations

While deuterated standards are ideal, their availability and cost can be a consideration. Several other compounds have been successfully used as internal standards for amlodipine analysis. These alternatives are typically structurally similar to amlodipine or have comparable chromatographic and mass spectrometric behavior.

Commonly used alternative internal standards include:

  • Gliclazide: This sulfonylurea antidiabetic drug has been used as an internal standard in a bioequivalence study of amlodipine.[3][4][5] The method was validated over a concentration range of 0.05 - 12 ng/mL, demonstrating good sensitivity and reproducibility.[3][4][5]

  • Nicardipine: Another calcium channel blocker, nicardipine, has been employed as an internal standard for amlodipine analysis, with detection performed in single ion monitoring mode.[6]

  • Tizanidine: This muscle relaxant has also been utilized as an internal standard in amlodipine quantification.[7]

  • Nifedipine: A dihydropyridine calcium channel blocker like amlodipine, nifedipine has been used as an internal standard in a simple protein precipitation method followed by HPLC-UV detection.[8]

Comparative Performance Data

The following tables summarize the performance characteristics of this compound and other internal standards based on data from various validated bioanalytical methods.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
This compound AmlodipineHuman Plasma0.302–20.7250.302[1]
Amlodipine maleate d4 AmlodipineHuman Plasma0.100 - 9.9900.100[9][10]
(S)-Amlodipine-d4 S-AmlodipineHuman Plasma0.05 - 200.05[11][12]
R-AML-d4 & S-AML-d4 R-Amlodipine & S-AmlodipineHuman Plasma0.1 - 100.1[2]
GliclazideAmlodipineHuman Plasma0.05 - 120.05[3][4][5]
TizanidineAmlodipineHuman Plasma0.2 - 200.2[7]

Table 2: Precision and Accuracy

Internal StandardAnalyteConcentration Levels (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
(S)-Amlodipine-d4 S-Amlodipine0.05, 0.15, 8, 160.5 - 8.01.6 - 8.5100.5 - 102.8[11][12]
GliclazideAmlodipine0.1, 1.0, 10.0< 8.6< 8.698.9 - 106.9[4]
TizanidineAmlodipine0.2, 0.6, 10, 18≤ 13.6≤ 11.2≤ 13.7 (bias)[7]

Table 3: Recovery

Internal StandardAnalyteConcentration Levels (ng/mL)Recovery (%)Reference
GliclazideAmlodipine0.25, 2.5, 25> 60[4]
TizanidineAmlodipine0.2, 0.6, 10, 1862 - 79[7]

Experimental Protocols at a Glance

The methodologies employed in these studies generally involve protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for sample preparation, followed by separation on a C18 column and detection by tandem mass spectrometry.

Example Protocol using this compound (Simultaneous analysis with Valsartan)[1]
  • Sample Preparation: Solid-phase extraction.

  • Chromatography: Luna C18 (2)100A (150 × 4.6 mm, 5 μm) column with a mobile phase of acetonitrile: 5 mM ammonium formate solution (80:20, v/v) at a flow rate of 0.8 mL/min.

  • Detection: Tandem mass spectrometry.

Example Protocol using Gliclazide[3][4][5]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography: Diamond C18 (150 mm × 4.6 mm, 5 μm) column with a mobile phase of methanol and 10 mM ammonium acetate.

  • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions were m/z 409.2→238.1 for amlodipine and m/z 324.2→127.3 for gliclazide.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the analysis of amlodipine in a biological matrix using an internal standard.

G Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Alternative) Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Separation) Evaporation->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: General workflow for amlodipine analysis using an internal standard.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for amlodipine. This compound, as a stable isotope-labeled internal standard, offers the most accurate and precise results by effectively compensating for matrix effects and procedural variations. However, alternative internal standards such as gliclazide, nicardipine, and tizanidine can also provide acceptable performance and may be suitable for certain applications, particularly when cost or availability of the deuterated standard is a concern. The data presented in this guide, compiled from various validated methods, can assist researchers in making an informed choice based on the specific requirements of their study.

References

Amlodipine Quantification: A Comparative Analysis of Amlodipine-d4 Based LC-MS/MS Methods and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like amlodipine is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a detailed comparison of the analytical performance of methods utilizing amlodipine-d4 as an internal standard, primarily through Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against alternative analytical techniques. The focus is on three critical validation parameters: linearity, precision, and accuracy.

Performance Comparison of Analytical Methods

The use of a deuterated internal standard, such as this compound, is a gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. This is because this compound is chemically identical to amlodipine but has a different mass, allowing it to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability. This leads to superior accuracy and precision compared to other methods.

The following table summarizes the key performance characteristics of this compound based LC-MS/MS methods compared to alternative methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Parameter This compound based LC-MS/MS Methods Alternative Methods (e.g., HPLC-UV)
Linearity Range 0.100 - 9.990 ng/mL[1][2]35.71 - 71.42 µg/mL[3], 24 - 48 ng/mL[4], 0.05 - 10.0 µg/mL[5]
Correlation Coefficient (r²) >0.99[6][7][8]0.9835[3], 0.9913[4], 0.999[5]
Precision (%CV or %RSD) Intraday: 1.4 - 4.4%[7], Interday: 1.6 - 4.5%[7]Intraday: 0.84 - 1.56%[3], Interday: 0.16 - 4.15%[3]
Accuracy (% Recovery or % Bias) 99.3% at LOQ[7]89.69 - 100.65%[3], 101.61 - 102.20%[4], >92.8%[5]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[1][2], 0.05 ng/mL[8]35.71 µg/mL[3], 24 ng/mL[4], 0.05 µg/mL[5]

Experimental Protocols

A clear understanding of the methodologies employed is crucial for evaluating and replicating analytical results. Below are detailed experimental protocols for a typical this compound based LC-MS/MS method and a representative HPLC-UV method.

This compound based LC-MS/MS Method

This method is highly sensitive and specific for the quantification of amlodipine in biological matrices like human plasma.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 300 µL of a plasma sample, add 30 µL of this compound internal standard solution.

  • Vortex the sample to ensure thorough mixing.

  • The samples are then subjected to solid-phase extraction for purification.

2. Chromatographic Conditions

  • Column: Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: A mixture of 5 mM ammonium acetate in 0.1% formic acid, methanol, and acetonitrile (40:30:30 v/v/v).[1]

  • Flow Rate: 0.700 mL/min.[1]

  • Run Time: 2.50 minutes.[1]

3. Mass Spectrometric Detection

  • Ionization Mode: Positive Ion Mode.[1][2]

  • Mass Transitions:

    • Amlodipine: m/z 409.10 (parent) → 238.00 (product).[1][2]

    • This compound: m/z 413.20 (parent) → 238.00 (product).[1][2]

Alternative Method: RP-HPLC with UV Detection

This method, while generally less sensitive than LC-MS/MS, offers a cost-effective alternative for amlodipine quantification, particularly in pharmaceutical formulations.

1. Sample Preparation

  • Sample preparation typically involves protein precipitation followed by centrifugation and filtration.

2. Chromatographic Conditions

  • Column: Waters C18 (150×4.6 mm, 5μ).[3]

  • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH 6.4), acetonitrile, and methanol (20:70:10 v/v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection Wavelength: 360 nm.[3]

  • Retention Time: Approximately 4.1 minutes.[3][4]

Visualizing the Experimental Workflow

To further elucidate the process, the following diagram illustrates the typical experimental workflow for an this compound based LC-MS/MS analysis.

Amlodipine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is vortex Vortex add_is->vortex spe Solid-Phase Extraction (SPE) vortex->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data_acq Data Acquisition lcms->data_acq quant Quantification (Peak Area Ratio) data_acq->quant report Results quant->report

Caption: Experimental workflow for amlodipine quantification using LC-MS/MS with this compound.

References

A Comparative Guide to Bioanalytical Method Validation for Amlodipine: Amlodipine-d4 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of bioanalytical methods for amlodipine, focusing on the use of the stable isotope-labeled internal standard, Amlodipine-d4, against other commonly used alternatives. The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate method for specific research needs.

The quantification of amlodipine in biological matrices, typically human plasma, is a critical aspect of clinical and preclinical studies. The use of a suitable internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, which allows it to track the analyte through the entire analytical process more effectively. However, other molecules like tizanidine and gliclazide have also been successfully employed as internal standards. This guide will delve into a comparative analysis of these methods.

Performance Data Comparison

The following tables summarize the quantitative performance data from validated bioanalytical methods for amlodipine using this compound, Tizanidine, and Gliclazide as internal standards. The data is compiled from various studies to provide a comparative overview of key validation parameters.

Table 1: Method using this compound as Internal Standard

Validation ParameterPerformance DataReference
Linearity Range 0.100 - 9.990 ng/mL[1][2]
0.302 - 20.725 ng/mL[3][4]
Correlation Coefficient (r²) > 0.99[3]
Intra-day Precision (%CV) 1.4 - 4.4%[3]
Inter-day Precision (%CV) 1.6 - 4.5%[3]
Accuracy (% Nominal) Within ±8%[3]
Recovery ~78.7%[4]
Stability Stable for 74 hours at room temperature and 132 days at 5°C.[5]

Table 2: Method using Tizanidine as Internal Standard

Validation ParameterPerformance DataReference
Linearity Range 0.77 - 50.98 ng/mL[6][7]
Correlation Coefficient (r²) ≥ 0.9868[8]
Intra-day Precision (%CV) ≤ 14.4%[8]
Inter-day Precision (%CV) ≤ 13.7%[8]
Accuracy (% Nominal) Within ±13.6%[8]
Recovery Data not explicitly provided
Stability Stock solutions stable.[7]

Table 3: Method using Gliclazide as Internal Standard

Validation ParameterPerformance DataReference
Linearity Range 0.05 - 12 ng/mL[9]
Correlation Coefficient (r²) Not explicitly provided
Intra-day Precision (%CV) Within acceptable limits[9]
Inter-day Precision (%CV) Within acceptable limits[9]
Accuracy (% Nominal) Within acceptable limits[9]
Recovery Data available[9]
Stability Data available for various conditions.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are the experimental protocols for the key methods discussed.

Method 1: Amlodipine Quantification using this compound by LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 300 µL of plasma, 50 µL of this compound internal standard solution is added.[3]

    • The sample is pre-treated with 300 µL of 5% orthophosphoric acid solution.[3]

    • The mixture is loaded onto a conditioned SPE cartridge (e.g., Oasis HLB).[3]

    • The cartridge is washed with 1 mL of 5% methanol in water, followed by 1 mL of water.[3]

    • The analyte and IS are eluted with 1 mL of methanol.[3]

  • Chromatographic Conditions:

    • Column: Luna C18 (150 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (80:20, v/v).[3]

    • Flow Rate: 0.8 mL/min (isocratic).[3]

  • Mass Spectrometric Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      • Amlodipine: m/z 409.2 → 238.1.[3]

      • This compound: m/z 413.2 → 238.1.[3]

Method 2: Amlodipine Quantification using Tizanidine by LC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • A specific volume of plasma is mixed with the Tizanidine internal standard solution.[6][7]

    • The sample is subjected to liquid-liquid extraction.[6][7]

  • Chromatographic Conditions:

    • Column: Phenomenex, Lux 3u Cellulose-2 (150 x 4.6 mm).[6][7]

    • Mobile Phase: 0.1% formic acid in water and Acetonitrile (50:50, v/v).[6][7]

  • Mass Spectrometric Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Detection Mode: MS detector.[6][7]

Method 3: Amlodipine Quantification using Gliclazide by LC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To a plasma sample, an internal standard solution of gliclazide is added.[9]

    • The mixture is extracted with ethyl acetate.[9]

  • Chromatographic Conditions:

    • Column: Diamond C18 (150 mm × 4.6 mm, 5 μm).[9]

    • Mobile Phase: Methanol and 10 mM ammonium acetate with a gradient flow.[9]

  • Mass Spectrometric Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions:

      • Amlodipine: m/z 409.2 → 238.1, 294.1.[9]

      • Gliclazide: m/z 324.2 → 127.3.[9]

Visualizing the Bioanalytical Workflow

To provide a clear overview of the logical steps involved in a typical bioanalytical method validation process, the following workflow diagram is presented.

Bioanalytical_Method_Validation_Workflow cluster_validation_params Key Validation Parameters MethodDevelopment Method Development (Analyte & IS Selection) FullValidation Full Method Validation MethodDevelopment->FullValidation Selectivity Selectivity & Specificity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) FullValidation->AccuracyPrecision Recovery Recovery & Matrix Effect FullValidation->Recovery Stability Stability Studies (Freeze-thaw, Bench-top, Long-term) FullValidation->Stability LLOQ Lower Limit of Quantification (LLOQ) FullValidation->LLOQ ValidationReport Validation Report Selectivity->ValidationReport Linearity->ValidationReport AccuracyPrecision->ValidationReport Recovery->ValidationReport Stability->ValidationReport LLOQ->ValidationReport RoutineAnalysis Routine Sample Analysis ValidationReport->RoutineAnalysis ISR Incurred Sample Reanalysis (ISR) RoutineAnalysis->ISR

Caption: Bioanalytical method validation workflow.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust bioanalytical method for amlodipine. The data presented in this guide indicates that while this compound generally offers excellent precision and accuracy due to its structural similarity to the analyte, alternative internal standards like tizanidine and gliclazide can also be used to develop validated methods that meet regulatory requirements.

The selection of a specific method should be based on a comprehensive evaluation of the required sensitivity, the availability of the internal standard, the complexity of the sample preparation, and the specific goals of the study. For instance, methods employing solid-phase extraction may offer cleaner extracts but can be more time-consuming and costly than liquid-liquid extraction. Ultimately, a thoroughly validated method, regardless of the internal standard chosen, is essential for generating reliable data in drug development.

References

Amlodipine-d4 in Bioanalysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of pharmaceuticals in biological matrices is paramount. This guide provides a comparative analysis of two prominent analytical techniques for the quantification of amlodipine in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Amlodipine-d4 as an internal standard, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This comparison aims to offer an objective overview of each method's performance, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. This compound, a deuterated analog of amlodipine, serves as an ideal internal standard for LC-MS/MS methods due to its similar physicochemical properties to the analyte and its distinct mass, ensuring high accuracy and precision.

Performance Comparison of Analytical Techniques

The choice between LC-MS/MS and HPLC-UV for amlodipine quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the study. The following table summarizes the key performance parameters of both methods based on published literature.

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 0.100 - 9.990 ng/mL[1]35.71 - 71.42 µg/mL[1]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[1]35.71 µg/mL[1]
Accuracy (% Recovery) Within acceptable range[1]89.69 - 100.65%[1]
Precision (%RSD) Within acceptable range[1]< 2% (Intra-day and Inter-day)
Internal Standard This compoundNot explicitly used in cited UV methods
Selectivity High (due to mass-based detection)Lower (potential for interference)
Sensitivity Very HighModerate

Experimental Protocols

Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducibility and method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic and bioequivalence studies where low concentrations of amlodipine are expected.

Sample Preparation: A solid-phase extraction (SPE) method is employed for the extraction of amlodipine and the internal standard, this compound, from human plasma.[1]

Chromatographic Conditions:

  • Column: Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 µm[1]

  • Mobile Phase: A mixture of 5 mM ammonium acetate in 0.1% formic acid, methanol, and acetonitrile (40:30:30, v/v/v)[1]

  • Flow Rate: 0.700 mL/min[1]

  • Run Time: 2.50 min[1]

Mass Spectrometric Detection:

  • Ionization Mode: Positive Ion Mode[1]

  • Mass Transitions:

    • Amlodipine: m/z 409.10 (parent) → 238.00 (product)[1]

    • This compound: m/z 413.20 (parent) → 238.00 (product)[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique, suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

Sample Preparation: Protein precipitation is a common method for sample preparation in HPLC-UV analysis of amlodipine in plasma.

Chromatographic Conditions:

  • Column: Waters C18 (150×4.6 mm, 5µ)[1]

  • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH 6.4), acetonitrile, and methanol (20:70:10 v/v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Detection Wavelength: 360 nm[1]

  • Retention Time: 4.1 min[1]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both analytical techniques.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute lc Liquid Chromatography Separation elute->lc msms Tandem Mass Spectrometry Detection lc->msms quant Quantification msms->quant

LC-MS/MS analytical workflow.

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Human Plasma Sample protein_precip Protein Precipitation plasma->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc uv UV Detection hplc->uv quant Quantification uv->quant

HPLC-UV analytical workflow.

Conclusion

The cross-validation of analytical techniques is a critical step in drug development and research. While direct cross-validation studies using this compound across different platforms are not extensively published, a comparative analysis of existing validated methods provides valuable insights.

The use of this compound as an internal standard in LC-MS/MS methods significantly enhances the reliability and accuracy of amlodipine quantification, particularly at low concentrations. This makes it the gold standard for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. In contrast, HPLC-UV offers a simpler, more cost-effective solution for routine analysis and quality control of bulk drug and pharmaceutical formulations, where the expected concentrations are higher and the complexity of the matrix is lower.

The choice of analytical technique should be guided by the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available resources. This guide provides the foundational information to make an informed decision for the analysis of amlodipine in a research and development setting.

References

Comparative pharmacokinetic analysis of different amlodipine formulations using Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacokinetic profiles of different amlodipine formulations based on data from several bioequivalence studies. Amlodipine is a long-acting calcium channel blocker used for the treatment of hypertension and angina.[1][2][3][4] The following sections detail the experimental protocols typically employed in such studies, present comparative pharmacokinetic data, and visualize the experimental workflow. The analysis of amlodipine in plasma samples is presumed to be conducted using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with Amlodipine-d4 serving as the internal standard for accurate quantification.

Experimental Protocols

The methodologies described in the reviewed studies for assessing the bioequivalence of different amlodipine formulations share a common framework.

1. Study Design: The studies are typically designed as randomized, single-dose, two-period, two-sequence, crossover trials.[1][5][6] A washout period, generally ranging from 14 to 21 days, separates the two treatment periods to ensure complete elimination of the drug from the subjects' bodies before the administration of the second formulation.[1][6][7] Both fasting and fed condition studies are conducted to evaluate the effect of food on drug absorption.[7][8]

2. Study Population: Healthy adult male and female volunteers are typically recruited for these studies.[1][9] The number of subjects in the reviewed studies ranged from 12 to 28.[5][9]

3. Drug Administration: A single oral dose of the test and reference amlodipine formulations (commonly 5 mg or 10 mg) is administered to the subjects.[1][5][6][9]

4. Blood Sampling: Blood samples are collected from each subject at predetermined time points, typically over a period of 144 hours post-dose, to characterize the plasma concentration-time profile of amlodipine.[1][6][9]

5. Bioanalytical Method: The concentration of amlodipine in the collected plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-mass spectrometry (LC-MS) method.[1][5][6][9] While not always explicitly stated in the abstracts, the use of a deuterated internal standard like this compound is standard practice in such assays to ensure accuracy and precision.

6. Pharmacokinetic Analysis: The pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis.[1][5] The key parameters for bioequivalence assessment are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).[5][9] Other parameters such as the time to reach maximum plasma concentration (Tmax) and the elimination half-life (t1/2) are also determined.[9]

7. Statistical Analysis: Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞).[5][6] The 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters are calculated to determine bioequivalence.[1][6][9] For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the predetermined range of 80-125%.[1][2][3][6]

Data Presentation

The following tables summarize the pharmacokinetic parameters of different amlodipine formulations from the reviewed studies.

Table 1: Pharmacokinetic Parameters of 10 mg Amlodipine Formulations

FormulationCmax (ng/mL)Tmax (h)AUCt (ng·h/mL)AUCinf (ng·h/mL)t1/2 (h)Study
Test 8.088.0353.15417.8648.04[9]
Reference 8.228.5359.99408.2343.81[9]
Test 6.185.6-267.2346.46[6]
Reference 5.376.1-266.0645.34[6]

Note: AUCt is the area under the curve to the last measurable time point, and AUCinf is the area under the curve extrapolated to infinity. Values for the study by R. Sailer et al. were converted from pg/mL to ng/mL and pg·h/mL to ng·h/mL for consistency.

Table 2: Pharmacokinetic Parameters of 5 mg Amlodipine Formulations

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)t1/2 (h)Study
Test 1.998.382.8795.2338.5[5][10]
Reference 1.927.976.3089.3136.7[5][10]
Test (Nicotinate) 3.87--190.91-[3]
Reference (Besylate) 4.01--203.15-[3]
Test (Fasting) 3.886.0---[8]
Reference (Fasting) 4.046.0---[8]
Test (Fed) 3.316.0---[8]
Reference (Fed) 3.395.0---[8]

Visualizations

The following diagrams illustrate the typical experimental workflow for a comparative pharmacokinetic study and the mechanism of action of amlodipine.

G Experimental Workflow for a Comparative Pharmacokinetic Study of Amlodipine Formulations cluster_0 Pre-Study Phase cluster_1 Study Period 1 cluster_2 Washout Period cluster_3 Study Period 2 (Crossover) cluster_4 Post-Study Phase A Subject Recruitment (Healthy Volunteers) B Informed Consent and Screening A->B C Randomization into Two Sequences B->C D Administration of Formulation A or B C->D Sequence 1: A then B C->D Sequence 2: B then A E Serial Blood Sampling (0-144h) D->E F Drug Elimination (e.g., 21 days) E->F G Administration of Formulation B or A F->G H Serial Blood Sampling (0-144h) G->H I Plasma Sample Analysis (LC-MS/MS with this compound) H->I J Pharmacokinetic Analysis (Cmax, AUC, Tmax, t1/2) I->J K Statistical Analysis and Bioequivalence Assessment J->K

Caption: Workflow of a typical bioequivalence study.

G Simplified Mechanism of Action of Amlodipine Amlodipine Amlodipine LTypeCaChannel L-type Calcium Channel (in vascular smooth muscle) Amlodipine->LTypeCaChannel blocks CaInflux Calcium Ion Influx Amlodipine->CaInflux inhibits LTypeCaChannel->CaInflux mediates Vasoconstriction Vasoconstriction CaInflux->Vasoconstriction leads to Vasodilation Vasodilation CaInflux->Vasodilation reduction leads to BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure results in

Caption: Amlodipine's vasodilatory effect.

References

Amlodipine-d4: The Gold Standard for Robust Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of assay robustness. This guide provides an objective comparison of Amlodipine-d4, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data, to underscore its impact on assay performance.

Internal standards (IS) are indispensable in LC-MS/MS methods to correct for variations that can arise during sample preparation and analysis.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte.[2] Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry because they are chemically almost identical to the analyte, differing only in mass.[1] This near-identical behavior ensures superior correction for variability compared to structural analogs, which may exhibit different chromatographic retention times and be affected differently by matrix effects.[3]

The Superiority of this compound in Enhancing Assay Performance

The use of a stable isotope-labeled internal standard like this compound significantly improves the robustness and reliability of bioanalytical methods.[4] By co-eluting with the analyte, this compound effectively compensates for variations in sample extraction, injection volume, and ionization efficiency, which is a common challenge in complex biological matrices.[4][5] This leads to enhanced precision and accuracy in the quantification of amlodipine.

In contrast, while structural analogs can account for some variability, their different chemical nature can lead to less accurate and precise results.[3] The following tables present a comparison of validation parameters from studies utilizing this compound versus a structural analog as the internal standard for amlodipine quantification in human plasma.

Comparative Analysis of Assay Validation Parameters

The data below, compiled from separate studies, illustrates the typical performance of LC-MS/MS assays for amlodipine using either a deuterated internal standard (this compound) or a structural analog internal standard.

Table 1: Intra-day and Inter-day Precision and Accuracy

Internal Standard TypeAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound 0.302 (LLOQ)4.599.34.599.3
0.885 (LQC)1.4108.71.6107.6
7.965 (MQC)1.693.31.892.5
15.930 (HQC)4.496.64.096.6
Structural Analog (Desipramine) 0.05 (LLOQ)7.07105.011.23103.2
0.15 (LQC)4.81100.79.54102.0
7.50 (MQC)8.33101.56.43100.8
15.00 (HQC)10.58100.35.89101.3

Data for this compound compiled from a study by Jangala et al. (2014).[6] Data for the structural analog is from a study by Pongnarin et al. (2017).[7] LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Table 2: Recovery and Matrix Effect

Internal Standard TypeAnalyte ConcentrationMean Extraction Recovery (%)Matrix Effect (%)
This compound LQC, MQC, HQC78.797 - 102
Structural Analog (Desipramine) LQC, MQC, HQC82.45 - 89.1799 - 108

Data for this compound compiled from a study by Jangala et al. (2014), which reported the absolute matrix effect.[6] Data for the structural analog is from a study by Pongnarin et al. (2017), which reported the matrix factor.[7]

The presented data highlights that assays employing this compound generally exhibit lower coefficients of variation (%CV), indicating higher precision, particularly at lower concentrations. While both methods demonstrate acceptable performance according to regulatory guidelines, the tighter precision observed with the deuterated standard contributes to greater confidence in the generated data.

Experimental Methodologies

Experimental Protocol Using this compound Internal Standard

This protocol is representative of a validated LC-MS/MS method for the quantification of amlodipine in human plasma.[6]

  • Sample Preparation:

    • To 100 µL of human plasma, add the this compound internal standard solution.

    • Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard.

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 analytical column with an isocratic mobile phase consisting of acetonitrile and an ammonium formate solution.

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for amlodipine and this compound.

Experimental Protocol Using a Structural Analog Internal Standard

This protocol is based on a method using desipramine as the internal standard.[7]

  • Sample Preparation:

    • To an aliquot of human plasma, add the desipramine internal standard solution.

    • Perform a liquid-liquid extraction (LLE) to isolate the analyte and internal standard.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with an isocratic mobile phase of acetonitrile and ammonium acetate.

    • Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer with an ESI source in positive ion mode, monitoring the MRM transitions for amlodipine and desipramine.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the improved robustness achieved with a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add this compound (IS) p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC Separation p4->a1 a2 MS/MS Detection a1->a2 a3 Data Acquisition a2->a3 end end a3->end Quantification

Caption: Experimental workflow for amlodipine quantification using this compound.

G cluster_analyte Analyte (Amlodipine) cluster_is IS (this compound) A_prep Variable Recovery Ratio Analyte/IS Ratio A_prep->Ratio A_ion Variable Ionization A_ion->Ratio IS_prep Mirrors Analyte Recovery IS_prep->Ratio IS_ion Mirrors Analyte Ionization IS_ion->Ratio Result Robust & Accurate Result Ratio->Result

Caption: How this compound ensures assay robustness.

References

Amlodipine-d4 in Proficiency Testing: A Comparison Guide for Clinical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. Proficiency testing (PT) schemes are essential for clinical laboratories to ensure the accuracy and reliability of their amlodipine measurements. A key component of a robust analytical method, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides an objective comparison of Amlodipine-d4, a deuterated stable isotope-labeled internal standard, with other commonly used alternatives, supported by performance data from various studies.

The Critical Role of Internal Standards in Amlodipine Analysis

In LC-MS/MS analysis, an internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to every sample, calibrator, and quality control sample. Its primary function is to correct for the variability that can occur during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An ideal internal standard co-elutes with the analyte and experiences the same variations, ensuring that the ratio of the analyte's peak area to the internal standard's peak area remains constant, leading to more accurate and precise quantification.[1][2][3]

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis.[1][2] In this compound, four hydrogen atoms in the amlodipine molecule have been replaced with deuterium atoms. This results in a compound that is chemically identical to amlodipine and therefore exhibits the same chromatographic behavior and ionization efficiency, but has a different mass-to-charge ratio (m/z) that can be distinguished by the mass spectrometer. This near-identical behavior allows it to effectively compensate for most sources of analytical variability.[1][2][4]

Performance Comparison of this compound and Alternatives

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of amlodipine in human plasma using this compound and other alternative internal standards. The data is compiled from various published studies and is intended to provide a comparative overview.

Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound as an Internal Standard

Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Recovery (%)Reference
0.100 - 9.990Not ReportedNot ReportedWithin acceptance rangeNot Reported[5]
0.302 - 20.7251.4 - 4.41.6 - 4.593.3 - 108.7 (intra-day), 92.5 - 107.6 (inter-day)89.3[6][7][8][9]
Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[10]

Table 2: Performance Characteristics of LC-MS/MS Methods Using Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Recovery (%) of AmlodipineReference
Valsartan-d9 0.302 - 20.7251.4 - 4.41.6 - 4.593.3 - 108.7 (intra-day), 92.5 - 107.6 (inter-day)78.7[6][7][8][9]
Tizanidine 0.77 - 50.981.5 - 6.22.1 - 6.0103.0 - 111.7 (intra-day), 106.6 - 110.5 (inter-day)96.1 - 98.4[11][12]
Nimodipine Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[13]
Desipramine 0.05 - 20Not ReportedNot ReportedHigh degree of accuracy and precisionNot Reported[14]
Lacidipine 0.1 - 10Not ReportedNot ReportedNot Reported80.2[15]

Discussion of Performance Data

The data presented in the tables indicate that LC-MS/MS methods utilizing this compound as an internal standard demonstrate excellent performance, with wide linear ranges, high precision (low %CV), and high accuracy. The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte, providing the most effective compensation for matrix effects and other analytical variabilities.[1][2][4]

Methods employing alternative internal standards, such as the structurally related calcium channel blocker nimodipine or other drugs like tizanidine and valsartan-d9, also show acceptable performance in terms of linearity, precision, and accuracy. However, these structural analogs may not perfectly mimic the behavior of amlodipine during sample preparation and ionization, which can potentially lead to less effective correction for variability and a higher risk of inaccurate results, especially in complex biological matrices. While deuterated standards for other co-analyzed drugs like valsartan-d9 perform well for their respective analytes, this compound remains the optimal choice for amlodipine quantification.

Experimental Protocols

Below is a representative experimental protocol for the quantification of amlodipine in human plasma using this compound as an internal standard by LC-MS/MS, based on methodologies described in the literature.[5][6][7][8][9]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 200 µL of 2% formic acid in water and vortex again.

  • Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

  • Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Amlodipine: Q1 m/z 409.1 -> Q3 m/z 238.0

      • This compound: Q1 m/z 413.2 -> Q3 m/z 238.0

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex Mix add_is->vortex1 acidify Add Formic Acid vortex1->acidify vortex2 Vortex Mix acidify->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe wash Wash SPE Cartridge spe->wash elute Elute Amlodipine and IS wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing logical_relationship cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism cluster_result Result extraction Extraction Inconsistency amlodipine Amlodipine (Analyte) extraction->amlodipine amlodipine_d4 This compound (IS) extraction->amlodipine_d4 matrix Matrix Effects matrix->amlodipine matrix->amlodipine_d4 instrument Instrument Fluctuation instrument->amlodipine instrument->amlodipine_d4 ratio Peak Area Ratio (Analyte/IS) amlodipine->ratio amlodipine_d4->ratio accurate_quant Accurate and Precise Quantification ratio->accurate_quant

References

A Comparative Guide to the Quantification of Amlodipine and its Metabolites Using Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of amlodipine and its major metabolites, utilizing amlodipine-d4 as a stable isotope-labeled internal standard. The methodologies and data presented are intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics.

Amlodipine, a long-acting calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1][2] It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into several inactive metabolites.[3][4][5] The major route of excretion is through urine, which contains about 60% of the administered dose, largely as inactive pyridine metabolites.[3] Accurate quantification of amlodipine and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS-based quantification, as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Experimental Protocols

The quantification of amlodipine and its metabolites in plasma typically involves sample preparation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

Two common methods for extracting amlodipine and its metabolites from plasma are protein precipitation (PP) and solid-phase extraction (SPE).

  • Protein Precipitation (PP): This is a relatively simple and rapid method. It involves adding a solvent, typically acetonitrile, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analytes of interest is collected for analysis. One study utilized acetonitrile for deproteinization of plasma samples before analysis.

  • Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to protein precipitation, which can be beneficial for achieving lower limits of quantification. A study detailing the simultaneous determination of amlodipine, valsartan, and hydrochlorothiazide used Oasis HLB cartridges for solid-phase extraction from 100 µL of human plasma.[6] Another method for the enantiomeric separation of amlodipine also employed a solid-phase extraction technique using Phenomenex Strata™-X polymeric reversed-phase cartridges.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Following sample preparation, the extract is injected into an LC-MS/MS system for separation and detection.

  • Chromatographic Separation: Reversed-phase chromatography is typically used to separate amlodipine and its metabolites from other endogenous plasma components. The specific column and mobile phase composition can vary between methods. For instance, one validated method used a Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 µm column with a mobile phase consisting of 5 mm ammonium acetate in 0.1% formic acid, methanol, and acetonitrile (40:30:30 v/v/v) at a flow rate of 0.700 mL/min.[8] Another method for the simultaneous determination of amlodipine and its two major metabolites utilized an octadecyl-silica column (3-µm particle size) with a mobile phase of 50% methanol containing 0.15% formic acid in water.[9]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode is commonly used for detection. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and the internal standard. For amlodipine, a common transition is m/z 409.10 → 238.00, and for this compound, it is m/z 413.20 → 238.00.[8]

Quantitative Data Comparison

The following tables summarize the quantitative performance of different LC-MS/MS methods for the analysis of amlodipine and its metabolites using this compound as an internal standard.

Table 1: Amlodipine Quantification

ParameterMethod 1Method 2
Linearity Range (ng/mL) 0.100 - 9.990[8]0.02 - 20.0[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.100[8]0.02[6]
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Internal Standard Amlodipine maleate d4[8]This compound besylate[6]

Table 2: Amlodipine Metabolite Quantification

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Dehydroamlodipine (DH-AML)1 - 641[9]
O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML)0.5 - 640.5[9]

Note: The study cited for metabolite quantification did not explicitly state the use of this compound as the internal standard for the metabolites themselves, but it was a simultaneous analysis with amlodipine.

Visualizations

Amlodipine Metabolism Pathway

Amlodipine_Metabolism Amlodipine Amlodipine Metabolite1 Dehydroamlodipine (M9) Amlodipine->Metabolite1 CYP3A4/A5 Oxidation Metabolite2 Inactive Pyridine Metabolites Metabolite1->Metabolite2 Further Metabolism

Caption: Metabolic pathway of amlodipine.

General Experimental Workflow for Amlodipine Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction Supernatant Supernatant / Eluate Extraction->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Quant Quantification (Analyte/IS Peak Area Ratio) MS->Quant

Caption: Bioanalytical workflow for amlodipine.

References

Safety Operating Guide

Navigating the Safe Disposal of Amlodipine-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Amlodipine-d4, a deuterated analog of amlodipine, emphasizing operational and logistical plans to foster a culture of safety and compliance.

Hazard Profile of this compound

Before handling this compound, it is crucial to be fully aware of its associated hazards. The compound's safety data sheets (SDS) indicate several significant risks that necessitate careful management.

Hazard CategoryDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]
Serious Eye Damage Causes serious eye damage.[1][2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3]

Step-by-Step Disposal Protocol for this compound

Adherence to a stringent disposal protocol is mandatory to mitigate the risks associated with this compound. The following steps provide a clear workflow for its proper disposal in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. In case of insufficient ventilation, a suitable respiratory mask is required.[4][5]

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, contaminated wipes), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Should any solutions containing this compound be generated, they must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain. [6][7][8]

  • Contaminated Packaging: Dispose of the original container and any contaminated packaging as unused product in the designated hazardous waste container.[8]

3. Spill Management: In the event of a spill, immediately follow these procedures:

  • Evacuate and restrict access to the affected area.

  • With appropriate PPE, clean up the spill immediately.

  • For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[8]

  • Do not allow the product to enter drains.[8]

  • Decontaminate the spill area with an appropriate cleaning agent.

4. Storage of Waste: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.[4][5]

5. Final Disposal: The disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility. This is typically managed through your institution's Environmental Health and Safety (EHS) office. The most common method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[6][9][10] It is imperative to follow all federal, state, and local regulations governing hazardous waste disposal.[6][8][9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Containment and Collection cluster_3 Final Disposal Path start Don Appropriate PPE solid_waste Solid this compound Waste start->solid_waste During Lab Operations liquid_waste This compound Solution start->liquid_waste During Lab Operations spill Spill Occurs start->spill During Lab Operations collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid cleanup_spill Clean up Spill (Avoid Dust/Drains) spill->cleanup_spill store_waste Store in Secure Area collect_solid->store_waste collect_liquid->store_waste cleanup_spill->store_waste Contain Spill Waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup incineration Dispose via Licensed Hazardous Waste Facility (Incineration) ehs_pickup->incineration

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound in a laboratory setting. Therefore, the recommended and required procedure is to treat all this compound waste as hazardous and dispose of it through established institutional and regulatory channels.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Amlodipine-d4. The following procedural guidance is designed to ensure safe operational handling and disposal of this compound.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated form of Amlodipine, a calcium channel blocker. While the toxicological properties of the deuterated form have not been fully investigated, it should be handled with the same precautions as the parent compound. The available safety data sheets (SDS) indicate that this compound is classified as toxic if swallowed, in contact with skin, or inhaled.[1] It is also suspected of causing serious eye damage and may be harmful to fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

PPE CategorySpecificationStandard
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.Conforming to EN166 (EU) or NIOSH (US) approved standards.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.Use proper glove removal technique to avoid skin contact.[4]
Skin and Body Protection Laboratory coat, long-sleeved clothing. For larger quantities or risk of splashing, impervious clothing may be necessary.Wear appropriate protective clothing to prevent skin exposure.[4][6]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.Use in a well-ventilated area, preferably within a chemical fume hood.[4][6][7]

2. Step-by-Step Handling Procedures

Adherence to the following procedures is critical for the safe handling of this compound.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8]

  • For long-term storage, a temperature of -20°C is recommended.[4]

  • Store locked up and away from incompatible materials such as strong acids and bases.[2][3][7][9]

2.2. Weighing and Solution Preparation

  • All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use dedicated spatulas and weighing boats.

  • If dissolving the compound, add the solvent to the this compound powder slowly to avoid splashing.

  • After handling, thoroughly clean the work area and all equipment.

  • Wash hands thoroughly with soap and water after completing the task.[4][7]

3. Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][9][10]
Accidental Release Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.[6]

4. Disposal Plan

This compound is very toxic to aquatic life, and therefore, must be disposed of as hazardous waste.[1][2][3]

  • Waste Collection: All solid waste contaminated with this compound (e.g., weighing boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container. Unused or expired this compound should also be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[11] All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[5][9][10]

5. Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Caption: this compound Handling Workflow.

Disposal_Workflow start End of Experiment / Expired Material solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) start->solid_waste liquid_waste This compound Solutions start->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal Licensed Hazardous Waste Disposal Service solid_container->disposal liquid_container->disposal end Proper Disposal disposal->end

Caption: this compound Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.